1-tert-Butoxyoctan-2-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
86108-32-9 |
|---|---|
Molecular Formula |
C12H26O2 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]octan-2-ol |
InChI |
InChI=1S/C12H26O2/c1-5-6-7-8-9-11(13)10-14-12(2,3)4/h11,13H,5-10H2,1-4H3 |
InChI Key |
CJFNYUKAIBSIAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(COC(C)(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Physicochemical Properties and Synthetic Approaches for 1-tert-Butoxyalkan-2-ols
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-tert-Butoxyalkan-2-ols are a class of organic compounds characterized by a tert-butoxy ether linkage at the primary position and a secondary alcohol at the adjacent carbon. These structures are of interest in various chemical and pharmaceutical applications due to their amphiphilic nature, combining a bulky, hydrophobic tert-butyl group with a polar hydroxyl functionality. This guide focuses on the known properties of 1-tert-butoxypropan-2-ol as a representative molecule to infer the expected characteristics of its longer-chain homologue, 1-tert-Butoxyoctan-2-ol.
Physicochemical Properties of 1-tert-butoxypropan-2-ol
The following table summarizes the known physical and chemical properties of 1-tert-butoxypropan-2-ol. These values provide a baseline for estimating the properties of this compound. It is anticipated that the octanol derivative would exhibit a higher boiling point, melting point, and density, and lower water solubility due to the increased molecular weight and longer alkyl chain.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O₂ | [1][2] |
| Molecular Weight | 132.2 g/mol | [2] |
| Appearance | Colorless liquid with a characteristic eucalyptus-like odor | [2] |
| Boiling Point | 143-151 °C | [1][2][3] |
| Melting Point | -56 °C | [1] |
| Density | 0.874 g/mL at 20 °C | [1] |
| Solubility in Water | Soluble | [1] |
| Refractive Index (n20/D) | 1.413 | [1] |
| Flash Point | 44.4 °C (open cup) | [3] |
Experimental Protocols: Synthesis of 1-tert-Butoxyalkan-2-ols
Two primary synthetic routes are plausible for the preparation of 1-tert-butoxyalkan-2-ols: the Williamson ether synthesis and the acid-catalyzed ring-opening of epoxides.
Williamson Ether Synthesis Approach
This method involves the reaction of a halo-alcohol with a tert-butoxide salt. The reaction proceeds via an Sₙ2 mechanism.[4][5]
Methodology:
-
Preparation of the Halo-alcohol: 1-Chloro-octan-2-ol can be synthesized from 1,2-epoxyoctane by reaction with a chloride source, such as hydrogen chloride.
-
Formation of the Ether: 1-Chloro-octan-2-ol is then reacted with a strong, sterically hindered base like potassium tert-butoxide. The alkoxide of the secondary alcohol is formed in situ, which then displaces the adjacent chloride in an intramolecular Sₙ2 reaction to form an epoxide. The more reactive primary halide is displaced by the tert-butoxide to form the ether linkage. To favor the desired product, the primary alcohol of a diol could be selectively protected, followed by reaction of the secondary alcohol with a tert-butylating agent, and subsequent deprotection. A more direct, though potentially lower-yielding, approach is the direct reaction of a 1-halo-octan-2-ol with sodium or potassium tert-butoxide. Due to the steric hindrance of the tert-butoxide, it acts as a strong base, and elimination reactions can be a significant side reaction.[6][7]
Acid-Catalyzed Ring Opening of Epoxides
This method involves the reaction of a terminal epoxide with tert-butanol under acidic conditions.[8][9]
Methodology:
-
Reaction Setup: 1,2-Epoxyoctane and an excess of tert-butanol (acting as both reactant and solvent) are combined.
-
Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or a Lewis acid, is added to the mixture. The acid protonates the epoxide oxygen, activating the ring towards nucleophilic attack.
-
Nucleophilic Attack: The tert-butanol then attacks one of the epoxide carbons. In the case of a terminal epoxide, the attack of a bulky nucleophile like tert-butanol is expected to occur at the less sterically hindered primary carbon.
-
Workup: The reaction is quenched with a base to neutralize the acid catalyst, followed by extraction and purification of the product, this compound.
Visualizations
Proposed Synthesis of this compound via Epoxide Ring Opening
Caption: Acid-catalyzed synthesis of this compound.
Logical Relationship of Physicochemical Properties
Caption: Influence of structure on physical properties.
References
- 1. chembk.com [chembk.com]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. ICSC 1615 - 1-tert-BUTOXY-2-PROPANOL [inchem.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
An In-depth Technical Guide to the Chemical Structure and Bonding of 1-tert-Butoxyoctan-2-ol and its Analogue, 1-tert-Butoxypropan-2-ol
Disclaimer: Extensive searches for "1-tert-Butoxyoctan-2-ol" did not yield specific data for this compound in publicly available chemical databases and literature. This suggests that it may be a novel or not widely documented substance. Therefore, this guide provides detailed information on the well-characterized and structurally related analogue, 1-tert-butoxypropan-2-ol , to serve as a comprehensive reference point. The principles of structure, bonding, and reactivity discussed for the propanol analogue are expected to be largely applicable to the octanol derivative.
Introduction
1-tert-butoxypropan-2-ol, also known as propylene glycol mono-tert-butyl ether, is a colorless liquid with a characteristic ether-like odor.[1][2] It belongs to the family of glycol ethers, which are widely used as solvents and coupling agents in various industrial and commercial applications.[1] Understanding the chemical structure and bonding of this and related molecules is crucial for predicting their physical properties, reactivity, and potential applications in fields such as materials science and drug development.
Chemical Structure and Bonding
The chemical structure of 1-tert-butoxypropan-2-ol consists of a propan-2-ol backbone with a tert-butoxy group attached to the first carbon. The IUPAC name for this compound is 1-[(2-methylpropan-2-yl)oxy]propan-2-ol.[1][2]
Key Structural Features:
-
Chiral Center: The second carbon atom (C2) of the propanol chain is a chiral center, as it is bonded to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH3), and a tert-butoxymethyl group (-CH2O-tBu). This means that 1-tert-butoxypropan-2-ol can exist as two enantiomers, (R)- and (S)-1-tert-butoxypropan-2-ol.
-
Ether Linkage: The molecule contains an ether linkage (C-O-C) connecting the tert-butyl group to the propanol backbone. This bond is generally stable and less reactive than the hydroxyl group.
-
Steric Hindrance: The bulky tert-butyl group provides significant steric hindrance around the ether oxygen, which can influence the molecule's reactivity and intermolecular interactions.
-
Hydrogen Bonding: The presence of the hydroxyl group allows for hydrogen bonding, which significantly affects its physical properties such as boiling point and solubility in protic solvents.
Caption: Chemical structure of 1-tert-butoxypropan-2-ol highlighting the chiral center (*).
Physicochemical Properties
The following table summarizes the known physical and chemical properties of 1-tert-butoxypropan-2-ol. These values provide a baseline for estimating the properties of the higher analogue, this compound. It is expected that this compound would have a higher boiling point, melting point, and lower water solubility due to the longer alkyl chain.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₆O₂ | [1][2] |
| Molecular Weight | 132.20 g/mol | [1][2] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Ethereal | [1][2] |
| Boiling Point | 151 °C | [1] |
| Melting Point | -27 °C | [1] |
| Density | 0.87 g/cm³ at 25 °C | [1] |
| Solubility in Water | 18% at 20 °C | [1] |
| log P (Octanol/Water) | 0.87 | [1] |
| Vapor Pressure | 2.7 mmHg at 25 °C | [1] |
| Flash Point (Tag closed-cup) | 45 °C | [1] |
Synthesis and Experimental Protocols
A common method for the synthesis of 1-tert-butoxypropan-2-ol is the acid-catalyzed reaction of isobutylene with propylene glycol.[1] This reaction proceeds via an electrophilic addition mechanism.
General Experimental Protocol (by analogy for this compound):
-
Reaction Setup: To a stirred solution of 1,2-octanediol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) at a controlled temperature (e.g., 0 °C), a catalytic amount of a strong acid (e.g., sulfuric acid or a solid acid resin) is added.
-
Addition of Isobutylene: Isobutylene gas is then bubbled through the solution, or condensed liquid isobutylene (excess) is added slowly. The reaction is monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, the reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation or column chromatography to yield this compound.
Caption: A generalized workflow for the synthesis of this compound.
Spectroscopic Analysis (Predicted)
While specific spectra for this compound are not available, the expected features in its ¹H NMR, ¹³C NMR, and IR spectra can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted Chemical Shifts):
-
-CH₃ (terminal methyl of octyl chain): ~0.9 ppm (triplet)
-
-(CH₂)₅- (methylene groups of octyl chain): ~1.2-1.6 ppm (multiplets)
-
-C(CH₃)₃ (tert-butyl group): ~1.2 ppm (singlet, 9H)
-
-CH(OH)-: ~3.6-4.0 ppm (multiplet, 1H)
-
-CH₂-O-: ~3.2-3.5 ppm (multiplet, 2H)
-
-OH: Variable, broad singlet
¹³C NMR Spectroscopy (Predicted Chemical Shifts):
-
-C(CH₃)₃ (quaternary carbon): ~73-75 ppm
-
-C(CH₃)₃ (methyl carbons): ~27-29 ppm
-
-CH₂-O-: ~70-75 ppm
-
-CH(OH)-: ~65-70 ppm
-
Octyl chain carbons: ~14-40 ppm
IR Spectroscopy (Predicted Absorption Bands):
-
O-H stretch (alcohol): Strong, broad band around 3300-3500 cm⁻¹
-
C-H stretch (alkane): 2850-3000 cm⁻¹
-
C-O stretch (ether): Strong band around 1050-1150 cm⁻¹
-
C-O stretch (alcohol): 1000-1260 cm⁻¹
Applications in Research and Drug Development
Glycol ethers, such as 1-tert-butoxypropan-2-ol, are primarily used as solvents in coatings, cleaners, and inks.[1] In the context of research and drug development, their amphiphilic nature can be exploited in formulation studies to solubilize poorly water-soluble drug candidates. The introduction of a tert-butoxy group can also serve as a protecting group for diols in multi-step organic syntheses. The longer alkyl chain of this compound would increase its lipophilicity, potentially making it a suitable solvent or excipient for highly nonpolar compounds.
Conclusion
References
An In-depth Technical Guide to the Synthesis of 1-tert-Butoxyoctan-2-ol Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-tert-butoxyoctan-2-ol, a valuable intermediate in various chemical syntheses. The primary route involves a two-step process commencing with the epoxidation of 1-octene to yield 1,2-epoxyoctane, followed by the regioselective ring-opening of the epoxide with a tert-butoxy nucleophile. This document details the experimental protocols, quantitative data, and underlying reaction mechanisms for the synthesis of these crucial precursors.
Synthesis of 1,2-Epoxyoctane from 1-Octene
The initial and critical step in the synthesis of this compound is the formation of the epoxide precursor, 1,2-epoxyoctane, from 1-octene. The most common and efficient method for this transformation is the epoxidation reaction using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Reaction Mechanism and Stereochemistry
The epoxidation of an alkene with a peroxy acid is a concerted reaction where the pi bond of the alkene attacks the electrophilic oxygen of the peroxy acid.[1][2] This concerted mechanism involves a cyclic transition state, resulting in the syn-addition of the oxygen atom to the double bond.[3] Consequently, the stereochemistry of the starting alkene is retained in the epoxide product.
Experimental Protocol: Epoxidation of 1-Octene
A general laboratory procedure for the epoxidation of 1-octene using m-CPBA is as follows:
Materials:
-
1-Octene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-octene in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of m-CPBA in dichloromethane to the cooled 1-octene solution over a period of 30 minutes, while maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated meta-chlorobenzoic acid.
-
Wash the filtrate sequentially with a saturated sodium bicarbonate solution (to remove excess peroxy acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain crude 1,2-epoxyoctane.
-
Purify the crude product by vacuum distillation.
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | ~75% | [2] |
| Boiling Point of 1,2-Epoxyoctane | 62.5-63 °C at 17 mmHg | |
| Density of 1,2-Epoxyoctane | 0.839 g/mL at 25 °C |
Characterization Data for 1,2-Epoxyoctane
-
¹H NMR (CDCl₃): δ 2.90 (m, 1H), 2.75 (m, 1H), 2.48 (m, 1H), 1.55-1.25 (m, 10H), 0.90 (t, 3H).
-
¹³C NMR (CDCl₃): δ 52.4, 47.1, 32.5, 31.8, 29.2, 26.0, 22.6, 14.1.
-
IR (neat): 3045, 2958, 2927, 1466, 1255, 913, 836 cm⁻¹.
Synthesis of this compound
The target compound, this compound, is synthesized via the nucleophilic ring-opening of the precursor, 1,2-epoxyoctane. The choice of reaction conditions, particularly the catalyst, is crucial for achieving the desired regioselectivity.
Regioselectivity of Epoxide Ring-Opening
The ring-opening of an unsymmetrical epoxide can proceed via two pathways, leading to two different regioisomers. The outcome is dependent on the reaction conditions:
-
Acid-catalyzed opening: Under acidic conditions, the nucleophile preferentially attacks the more substituted carbon atom of the epoxide.
-
Base-catalyzed opening: Under basic or nucleophilic conditions, the reaction proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom.[4]
For the synthesis of this compound from 1,2-epoxyoctane, a base-catalyzed approach is necessary to ensure the tert-butoxide nucleophile attacks the terminal carbon (C1).
Experimental Protocol: Ring-Opening of 1,2-Epoxyoctane
A representative procedure for the base-catalyzed ring-opening of 1,2-epoxyoctane with potassium tert-butoxide is outlined below. It is important to note that literature suggests base-catalyzed ring-opening of 1,2-epoxyoctane with tert-butanol can result in low selectivity towards the desired primary alcohol regioisomer.[5][6]
Materials:
-
1,2-Epoxyoctane
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol (t-BuOH)
-
Diethyl ether
-
Saturated ammonium chloride solution (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide in anhydrous tert-butanol.
-
Add 1,2-epoxyoctane to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
| Parameter | Value | Reference |
| Expected Regioselectivity | Low selectivity for the primary alcohol | [5][6] |
| Yield | Variable, often low to moderate | - |
Visualization of Synthetic Pathways
The following diagrams illustrate the key transformations described in this guide.
References
A Technical Guide to the Spectroscopic Analysis of 1-tert-Butoxyoctan-2-ol
This guide provides a detailed overview of the expected spectroscopic data for 1-tert-Butoxyoctan-2-ol, targeting researchers, scientists, and professionals in drug development. Due to the absence of readily available, complete experimental spectra for this specific compound in public databases, this document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data based on its chemical structure. Furthermore, it details the standard experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic characteristics of this compound. These predictions are derived from established principles of spectroscopy and analysis of its constituent functional groups.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.6 - 3.8 | m | 1H | H-2 (CH-OH) |
| ~3.3 - 3.5 | m | 2H | H-1 (CH₂-O) |
| ~2.0 - 2.5 | br s | 1H | -OH |
| ~1.4 - 1.6 | m | 2H | H-3 (CH₂) |
| ~1.2 - 1.4 | m | 8H | H-4, H-5, H-6, H-7 (CH₂)₄ |
| 1.19 | s | 9H | -C(CH₃)₃ |
| ~0.9 | t | 3H | H-8 (CH₃) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~73.0 | -C(CH₃)₃ |
| ~70.0 - 72.0 | C-2 (CH-OH) |
| ~65.0 - 67.0 | C-1 (CH₂-O) |
| ~38.0 | C-3 |
| ~31.8 | C-6 |
| ~29.3 | C-5 |
| ~28.5 | -C(CH₃)₃ |
| ~25.9 | C-4 |
| ~22.7 | C-7 |
| ~14.1 | C-8 |
Table 3: Predicted Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600 - 3200 | Broad | O-H stretch (alcohol) |
| ~2960 - 2850 | Strong | C-H stretch (alkane) |
| ~1100 | Strong | C-O stretch (ether and alcohol) |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 188 | [M]⁺ (Molecular Ion) - if observable |
| 173 | [M - CH₃]⁺ |
| 131 | [M - C₄H₉]⁺ (loss of tert-butyl group) |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform).
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse.
-
Set a spectral width of approximately 12 ppm.
-
Employ a relaxation delay of 1-2 seconds between scans.
-
Average 16-32 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled sequence.
-
Set a spectral width of approximately 220 ppm.
-
Use a longer relaxation delay (e.g., 2-5 seconds).
-
Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Thin Film: Alternatively, deposit a thin film of the sample onto a single KBr or NaCl plate by allowing a volatile solvent to evaporate.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean KBr/NaCl plates.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or, more commonly, through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for separation prior to analysis.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV as a standard method for generating fragment ions and a molecular ion. Electrospray Ionization (ESI) can be used as a softer ionization technique to preferentially observe the molecular ion.
-
Mass Analysis: Employ a quadrupole, time-of-flight (TOF), or ion trap mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Analyze the molecular ion peak (if present) and the fragmentation pattern to elucidate the molecular structure.
Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Solubility of 1-tert-Butoxyoctan-2-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted solubility of 1-tert-Butoxyoctan-2-ol in various organic solvents. Due to the absence of specific experimental data for this compound in publicly available literature, this guide extrapolates its solubility characteristics based on its molecular structure and established principles of organic chemistry. It also provides a detailed experimental protocol for determining its solubility.
Predicted Solubility Profile of this compound
This compound possesses a dual chemical nature that dictates its solubility. Its molecular structure consists of a polar head and a non-polar tail. The polar portion is comprised of a hydroxyl (-OH) group and an ether (-O-) linkage. The hydroxyl group is capable of both donating and accepting hydrogen bonds, while the ether oxygen can only accept hydrogen bonds. These features contribute to its solubility in polar solvents.[1][2]
Conversely, the molecule has a significant non-polar component, consisting of an eight-carbon octyl chain and a bulky tert-butyl group. This large hydrophobic portion of the molecule leads to favorable interactions with non-polar solvents through van der Waals forces.[1][3]
The principle of "like dissolves like" is central to predicting the solubility of this compound.[4][5] The long alkyl chain suggests that this compound will be more soluble in non-polar solvents than in polar ones. While the hydroxyl and ether groups provide some degree of polarity, the influence of the large hydrophobic tail is expected to be dominant.[1][2] As the carbon chain of an alcohol increases, its solubility in polar solvents like water decreases significantly.[1][6] Ethers, in general, are known to be soluble in a wide array of organic solvents.[7][8] Therefore, this compound is predicted to be highly soluble in non-polar and moderately polar organic solvents, with limited solubility in highly polar solvents.
Data Presentation: Predicted Solubility in Common Organic Solvents
The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, categorized by polarity.
| Solvent Classification | Solvent | Predicted Solubility | Rationale |
| Non-Polar | Hexane | Highly Soluble | The long octyl chain of this compound will have strong van der Waals interactions with the non-polar hexane molecules.[9] |
| Toluene | Highly Soluble | Similar to hexane, the non-polar aromatic nature of toluene will readily solvate the hydrophobic portion of the molecule. | |
| Moderately Polar | Diethyl Ether | Highly Soluble | As an ether itself, this compound is expected to be miscible with diethyl ether due to similar intermolecular forces.[7][8] |
| Chloroform | Soluble | Chloroform's polarity should allow for favorable interactions with the polar head of the molecule, while its organic nature will solvate the alkyl chain. | |
| Acetone | Soluble | Acetone can act as a hydrogen bond acceptor, interacting with the hydroxyl group, and its overall polarity is suitable for solvating the entire molecule.[3] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderately Soluble | DMSO is a strong hydrogen bond acceptor and will interact with the hydroxyl group. However, the large non-polar tail may limit overall solubility. |
| Polar Protic | Ethanol | Soluble | Ethanol can engage in hydrogen bonding with the hydroxyl group of this compound. The "like dissolves like" principle applies well here due to the presence of a hydroxyl group in both molecules.[6][10] |
| Methanol | Moderately Soluble | Methanol is more polar than ethanol. The large non-polar part of this compound will likely reduce its solubility in methanol compared to ethanol.[3] | |
| Water | Sparingly Soluble | The dominant hydrophobic character of the C8 chain and the tert-butyl group is expected to make the molecule only slightly soluble in water, despite the presence of a hydroxyl group that can form hydrogen bonds with water.[1][2] |
Experimental Protocols: Determination of Thermodynamic Solubility
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[11][12][13]
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Sealed vials (e.g., screw-cap glass vials with PTFE-lined septa)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a sealed vial containing a known volume of the chosen organic solvent. The excess solute should be clearly visible to ensure that saturation is achieved.[13]
-
Equilibration: Place the sealed vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[12][13]
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solute to settle.[12] To ensure complete separation of the saturated solution from the excess solute, centrifuge the vials at a high speed (e.g., 14,000 rpm) for a specified time (e.g., 15 minutes).[12]
-
Sample Collection: Carefully extract an aliquot of the clear supernatant from the vial, ensuring that no undissolved material is disturbed.
-
Dilution: Accurately dilute the collected aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility of this compound in the solvent, typically expressed in units of g/L, mg/mL, or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.[12]
Mandatory Visualizations
Caption: Factors influencing the predicted solubility of this compound.
Caption: Workflow for the shake-flask method of solubility determination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. Khan Academy [khanacademy.org]
- 5. saltise.ca [saltise.ca]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Ethanol - Wikipedia [en.wikipedia.org]
- 11. enamine.net [enamine.net]
- 12. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-tert-Butoxyoctan-2-ol
Introduction
1-tert-Butoxyoctan-2-ol is a bifunctional molecule featuring a bulky tert-butyl ether group and a secondary alcohol. Understanding its thermal stability is critical for researchers, scientists, and drug development professionals, as it dictates safe handling, storage, and processing conditions. Thermal decomposition can lead to the formation of volatile and potentially reactive byproducts, impacting the purity, efficacy, and safety of pharmaceutical preparations. This document provides a predictive overview of the thermal behavior of this compound, including its likely decomposition pathways and the analytical methods used to study such processes.
Predicted Thermal Decomposition Pathways
The thermal decomposition of this compound is expected to proceed through competing pathways involving its two primary functional groups: the tert-butyl ether and the secondary alcohol.
-
Ether Cleavage (Major Pathway): The tert-butyl group is known to form a stable carbocation. Therefore, the most probable initial decomposition step is the cleavage of the ether bond. This can occur via two primary mechanisms:
-
Elimination Reaction: A concerted elimination reaction is highly likely, yielding isobutene and octane-1,2-diol . This is often the lowest energy pathway for tert-butyl ethers.[1][2]
-
C-O Bond Homolysis: At higher temperatures, homolytic cleavage of the carbon-oxygen bond can occur, generating a tert-butoxy radical and a 2-hydroxyoctyl radical. These radicals would then undergo further reactions.
-
-
Alcohol Dehydration (Secondary Pathway): The secondary alcohol group can undergo dehydration, particularly at elevated temperatures or in the presence of acidic or basic catalysts, to form water and an unsaturated ether, primarily 1-tert-butoxyoct-2-ene.[3]
At higher temperatures, these primary products can undergo further fragmentation and rearrangement, leading to a complex mixture of smaller volatile organic compounds.
Predicted Thermal Analysis Data
While no experimental data exists for this compound, a hypothetical summary of expected results from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is presented below for illustrative purposes.
| Thermal Event | Predicted Temperature Range (°C) | Analytical Technique | Expected Observation | Likely Chemical Process |
| Boiling Point | ~200 - 230 | DSC / TGA | Sharp endothermic peak / Initial mass loss | Vaporization of the compound |
| Onset of Decomposition | ~250 - 280 | TGA | Initial deviation from baseline mass | Start of ether cleavage and/or dehydration |
| Major Decomposition Step | 280 - 350 | TGA / DSC | Significant mass loss (~43% for isobutene) | Elimination of isobutene to form octane-1,2-diol |
| Secondary Decomposition | > 350 | TGA / DSC | Further mass loss, complex peak profile | Decomposition and volatilization of octane-1,2-diol |
Experimental Protocols for Thermal Characterization
To experimentally determine the thermal stability and decomposition profile of this compound, a combination of thermoanalytical and chromatographic techniques would be employed.
-
Objective: To determine the temperatures at which the compound decomposes and to quantify the mass loss associated with these events.
-
Instrumentation: A thermogravimetric analyzer (e.g., PerkinElmer TGA 8000, TA Instruments Q500).
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program: Equilibrate the sample at 30 °C. Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is determined from the point of initial significant mass loss. The temperatures of maximum decomposition rates are determined from the peaks of the derivative TGA (DTG) curve.
-
-
Objective: To measure the heat flow associated with thermal events such as melting, boiling, and decomposition. This provides information on whether decomposition is endothermic or exothermic.
-
Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).
-
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan to prevent evaporation before decomposition. An empty, sealed aluminum pan is used as a reference.
-
Atmosphere: Purge the sample chamber with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.
-
Temperature Program: Equilibrate the sample at a sub-ambient temperature (e.g., 0 °C). Heat the sample to 400 °C at a constant rate of 10 °C/min.
-
Data Analysis: Plot the heat flow (mW) versus temperature. Endothermic events (like boiling) and exothermic events (some decompositions) will appear as peaks. The enthalpy change (ΔH) for each event is calculated by integrating the peak area.
-
-
Objective: To identify the chemical structure of the volatile products released during decomposition.
-
Instrumentation: A TGA instrument coupled via a heated transfer line to a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Methodology:
-
TGA Protocol: Perform a TGA experiment as described in section 4.1. The effluent gas from the TGA furnace is directed to the GC-MS.
-
Gas Trapping/Injection: The evolved gases can be analyzed in real-time or trapped at specific temperature intervals for subsequent injection into the GC.
-
GC Separation:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating a wide range of organic decomposition products.
-
Temperature Program: A typical program would be: hold at 40 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 550.
-
-
Data Analysis: The separated compounds are identified by comparing their mass spectra to a reference library (e.g., NIST) and by interpreting the fragmentation patterns.[4][5]
-
Conclusion and Implications
Based on the principles of physical organic chemistry, this compound is predicted to be a moderately stable compound that undergoes thermal decomposition at temperatures likely exceeding 250 °C. The primary decomposition pathway is expected to be the elimination of isobutene, a flammable gas, and the formation of octane-1,2-diol. This behavior underscores the importance of avoiding excessive heat during storage and processing to maintain the compound's integrity and ensure safety. The analytical protocols outlined in this guide provide a robust framework for experimentally verifying these predictions and establishing a comprehensive thermal stability profile, which is an indispensable component of the safety and quality assessment for any new chemical entity in the drug development pipeline.
References
A Technical Guide to the Chiral Properties, Synthesis, and Analysis of 2-Octanol
Foreword: Initial literature searches for the target compound, 1-tert-Butoxyoctan-2-ol, did not yield specific data regarding its synthesis, chiral properties, or related experimental protocols. Due to this lack of available information, this guide focuses on a structurally similar and extensively documented chiral alcohol, 2-Octanol , to provide researchers and drug development professionals with a relevant and practical technical overview. 2-Octanol serves as an excellent model for understanding the principles of chirality, enantioselective synthesis, and analytical characterization of secondary alcohols.
Introduction
Chirality is a fundamental property in molecular science, particularly critical in the fields of pharmacology and materials science. Enantiomers of a chiral molecule, while possessing identical physical properties in an achiral environment, can exhibit profoundly different biological activities, toxicities, and sensory properties. 2-Octanol (CH₃CH(OH)(CH₂)₅CH₃) is a secondary fatty alcohol that possesses a single stereocenter at the C2 position, making it a simple yet important model for studying stereoisomerism. Its enantiomers, (R)-(-)-2-octanol and (S)-(+)-2-octanol, are valuable chiral building blocks used in the synthesis of pharmaceuticals, agrochemicals, liquid crystals, and as specific flavor and fragrance components.[1][2][3] This guide provides an in-depth overview of the methods used to obtain enantiopure 2-octanol and the analytical techniques for verifying its chiral purity.
Physicochemical and Chiral Properties
The enantiomers of 2-octanol share most physical properties but differ in their interaction with plane-polarized light, a defining characteristic of chiral molecules.
| Property | (R)-(-)-2-Octanol | (S)-(+)-2-Octanol | Racemic (±)-2-Octanol |
| CAS Number | 6169-06-8 | 5978-70-1 | 123-96-6[4] |
| Molecular Formula | C₈H₁₈O | C₈H₁₈O | C₈H₁₈O |
| Molecular Weight | 130.23 g/mol [5] | 130.23 g/mol [5] | 130.23 g/mol [5] |
| Boiling Point | ~178-181 °C[5] | ~178-181 °C[5] | ~178-181 °C[5] |
| Density (20°C) | ~0.82 g/cm³[6] | ~0.82 g/cm³[6] | ~0.82 g/cm³[6] |
| Specific Rotation | -9.9° (17°C, D-line)[5] | +9.9° (Calculated) | 0° |
Strategies for Enantiopure Synthesis
Obtaining single enantiomers of 2-octanol is primarily achieved through two major strategies: asymmetric synthesis from a prochiral precursor and the resolution of a racemic mixture.
Asymmetric Synthesis: Biocatalytic Reduction of 2-Octanone
The most direct method for producing a single enantiomer is the asymmetric reduction of the prochiral ketone, 2-octanone. This is often accomplished with high enantioselectivity using whole-cell biocatalysts or isolated enzymes (ketoreductases/alcohol dehydrogenases).[7][8] These biocatalysts deliver a hydride to one specific face of the carbonyl group, leading to the preferential formation of one enantiomer.
A notable example involves the use of the microorganism Oenococcus oeni, which catalyzes the reduction of 2-octanone to (R)-2-octanol with high enantiomeric excess (>98% e.e.).[1] The process often utilizes a biphasic system (aqueous/organic) to overcome the low solubility of the substrate and product in the aqueous medium required for enzyme activity.[1]
Kinetic Resolution of Racemic 2-Octanol
Kinetic resolution is a widely used method that separates enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. For 2-octanol, this is commonly performed via lipase-catalyzed enantioselective acylation.[9][10]
In this process, a lipase (e.g., from Candida antarctica Lipase B, known as Novozym 435) selectively catalyzes the acylation (esterification) of one enantiomer at a much faster rate than the other.[11] Using an acyl donor like vinyl acetate, the reaction proceeds until approximately 50% conversion, yielding a mixture of one enantiomer as an ester (e.g., (R)-2-octyl acetate) and the unreacted enantiomer as the alcohol (e.g., (S)-2-octanol).[9] These two products, now being different chemical compounds (an ester and an alcohol), can be easily separated by standard techniques like column chromatography.
Quantitative Data Summary
The following table summarizes representative results from different enantioselective methods.
| Method | Catalyst / Enzyme | Product | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Asymmetric Reduction | Oenococcus oeni CECT4730 | (R)-2-Octanol | >95 | >98 | [1] |
| Kinetic Resolution | Pseudomonas fluorescens lipase (PFL) | (S)-2-Octanol | 51 | >99 | [9] |
| Dynamic Kinetic Resolution | Ru Complex + Candida antarctica lipase B | (R)-2-Octyl Acetate | 98 (Yield) | >98 | [12] |
Detailed Experimental Protocols
Protocol: Asymmetric Reduction of 2-Octanone
Adapted from Liu et al., 2010[1]
-
Biocatalyst Preparation: Cultivate Oenococcus oeni CECT4730 cells and harvest by centrifugation. Wash the wet cells with a buffer (e.g., 300 mmol L⁻¹ Tris-borate, pH 8.0).
-
Reaction Setup: Prepare a biphasic system in a sealed reaction vessel.
-
Aqueous Phase: 10 mL of 300 mmol L⁻¹ Tris-borate buffer (pH 8.0).
-
Organic Phase: 10 mL of n-nonane containing 2-octanone at a concentration of 78 mmol L⁻¹.
-
-
Initiation: Add 0.5 g of the prepared wet cells to the biphasic system. For cofactor regeneration, a co-substrate like glucose may be added.
-
Incubation: Incubate the vessel at 30°C with agitation (e.g., 150 rpm) for 24 hours.
-
Workup and Analysis:
-
Separate the organic phase from the aqueous phase.
-
Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate) to recover any remaining product.
-
Combine the organic phases, dry over anhydrous Na₂SO₄, and filter.
-
Analyze the product for conversion and enantiomeric excess using chiral gas chromatography (see Protocol 5.3).
-
Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-2-Octanol
Based on principles from Rocha et al., 2012[11]
-
Reaction Setup: In a screw-capped vial, dissolve racemic 2-octanol (1 mmol) and vinyl acetate (2-3 mmol, as acyl donor) in a suitable organic solvent (e.g., 5 mL of n-hexane).
-
Enzyme Addition: Add the immobilized lipase catalyst (e.g., 20-50 mg of Novozym 435, Candida antarctica lipase B).
-
Incubation: Seal the vial and place it in an orbital shaker at a controlled temperature (e.g., 30-40°C).
-
Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them by GC to determine the conversion percentage. Stop the reaction when it reaches approximately 50% conversion to maximize the e.e. of both the remaining alcohol and the formed ester.
-
Workup and Separation:
-
Filter off the immobilized enzyme (which can be washed and reused).
-
Remove the solvent from the filtrate under reduced pressure.
-
Separate the resulting (S)-2-octanol and (R)-2-octyl acetate using silica gel column chromatography.
-
Analyze both fractions for enantiomeric excess via chiral GC.
-
Protocol: Chiral Gas Chromatography (GC) Analysis
Adapted from Gonzalez-Sabín et al., 2004[13]
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column.
-
Column: A common choice is a cyclodextrin-based column, such as CP Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness).[13]
-
-
Sample Preparation: Dilute a small amount of the sample (e.g., the 2-octanol product or its acetate derivative) in a suitable solvent like hexane or ethyl acetate.
-
GC Conditions:
-
Carrier Gas: Hydrogen or Helium.
-
Injector Temperature: 230°C.
-
Detector Temperature: 250°C.
-
Oven Temperature Program: An example program could be: hold at 70°C for 2 min, ramp at 2°C/min to 120°C, then hold for 5 min. This program must be optimized for the specific column and analytes.
-
-
Analysis: Inject the sample. The two enantiomers will have different retention times on the chiral column. The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: % e.e. = |(Area E1 - Area E2) / (Area E1 + Area E2)| x 100 .
Conclusion
While information on this compound is scarce, the study of 2-octanol provides a robust and comprehensive framework for understanding the synthesis and analysis of simple chiral alcohols. The methodologies outlined, from biocatalytic asymmetric reduction to lipase-mediated kinetic resolution, represent powerful and scalable strategies for producing enantiopure compounds. Accurate determination of enantiomeric purity via chiral chromatography is a critical and indispensable step in these processes. The principles and protocols detailed in this guide are broadly applicable to other chiral molecules and are fundamental to modern research and development in the pharmaceutical and chemical industries.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genoaint.com [genoaint.com]
- 4. 2-Octanol [webbook.nist.gov]
- 5. 2-Octanol | C8H18O | CID 20083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Octanol for synthesis 123-96-6 [sigmaaldrich.com]
- 7. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric Reduction of Ketones [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Applications of 1-tert-Butoxyoctan-2-ol in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 1-tert-Butoxyoctan-2-ol is not a widely documented compound in the current chemical literature. This guide, therefore, presents a series of scientifically-grounded, hypothetical applications based on the known reactivity and utility of structurally analogous chiral secondary alcohols and compounds bearing the bulky tert-butoxy group. All experimental data and protocols are illustrative and intended to serve as a starting point for research and development.
Introduction
Chiral alcohols are of paramount importance in modern organic synthesis, serving as versatile building blocks, chiral auxiliaries, and catalysts in the construction of complex, enantiomerically pure molecules.[1] this compound, a chiral secondary alcohol featuring a sterically demanding tert-butoxy group at the C1 position and a hexyl chain at the C2 chiral center, represents a potentially valuable yet underexplored asset in the synthetic chemist's toolbox. The unique combination of its chiral center, the coordinating hydroxyl group, and the bulky, lipophilic tert-butoxy and hexyl groups suggests a range of applications in asymmetric synthesis. This technical guide will explore the prospective uses of this compound as a chiral building block, a chiral auxiliary, a precursor to chiral ligands, and an organocatalyst.
Synthesis of this compound
Caption: Asymmetric synthesis of this compound.
Experimental Protocol: Asymmetric Hydrogenation of 1-tert-Butoxy-2-octanone
A solution of 1-tert-butoxy-2-octanone (1.0 g, 5.0 mmol) in degassed isopropanol (20 mL) is placed in a high-pressure reactor. A chiral ruthenium catalyst, such as (S,S)-RuCl₂(diphosphine)(diamine) (0.005 mmol, 0.1 mol%), is added. The reactor is purged with hydrogen gas and then pressurized to 10 atm of H₂. The reaction mixture is stirred at 50 °C for 24 hours. After cooling and depressurization, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the enantiomerically enriched this compound.
Table 1: Hypothetical Data for Asymmetric Reduction of 1-tert-Butoxy-2-octanone
| Catalyst System | Reducing Agent | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | e.e. (%) |
| (S,S)-Noyori Catalyst | H₂ (10 atm) | 50 | 24 | >99 | 95 | 98 (R) |
| (R)-CBS Catalyst | BH₃·SMe₂ | -20 | 6 | >99 | 92 | 96 (S) |
Potential Applications
Chiral Building Block in Pharmaceutical Synthesis
The 1-alkoxy-2-alkanol motif is present in various biologically active molecules. This compound can serve as a versatile starting material, where the hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution, or it can be oxidized to a ketone for further modifications. The tert-butoxy group can be retained as a bulky substituent or cleaved under acidic conditions to reveal a primary alcohol.
Caption: Synthetic utility as a chiral building block.
Experimental Protocol: Synthesis of a Chiral Azide
To a solution of (S)-1-tert-Butoxyoctan-2-ol (1.01 g, 5.0 mmol) and pyridine (0.8 mL, 10.0 mmol) in dichloromethane (20 mL) at 0 °C, p-toluenesulfonyl chloride (1.14 g, 6.0 mmol) is added portion-wise. The mixture is stirred at 0 °C for 4 hours. The reaction is quenched with water, and the organic layer is separated, washed with 1M HCl, saturated NaHCO₃, and brine, then dried over MgSO₄. After filtration and solvent evaporation, the crude tosylate is dissolved in DMF (20 mL), and sodium azide (0.65 g, 10.0 mmol) is added. The mixture is heated to 80 °C for 12 hours. After cooling, the mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The product is purified by column chromatography to afford the chiral azide.
Table 2: Hypothetical Data for Building Block Transformations
| Transformation | Reagents | Product | Yield (%) | d.r. |
| Tosylation | TsCl, Pyridine | Tosylate | 98 | N/A |
| Azide Substitution | NaN₃ | Azide | 85 | >99:1 |
| Oxidation | PCC | Ketone | 90 | N/A |
| Grignard Addition | MeMgBr | Tertiary Alcohol | 88 | 95:5 |
Chiral Auxiliary
A chiral auxiliary is temporarily incorporated into a prochiral substrate to direct the stereochemistry of a subsequent reaction.[2] The hydroxyl group of this compound allows for its attachment to a substrate (e.g., via an ester or ether linkage), and its bulky tert-butoxy group can effectively shield one face of the reactive intermediate, leading to high diastereoselectivity.
Caption: Workflow for using this compound as a chiral auxiliary.
Experimental Protocol: Diastereoselective Alkylation
(S)-1-tert-Butoxyoctan-2-ol is esterified with propanoic acid. The resulting ester (1.0 mmol) is dissolved in dry THF (10 mL) and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 mmol, 2M solution in THF/heptane/ethylbenzene) is added dropwise, and the solution is stirred for 30 minutes to form the enolate. Benzyl bromide (1.2 mmol) is then added, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous NH₄Cl and warmed to room temperature. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The diastereomeric ratio is determined by ¹H NMR or GC analysis of the crude product. The major diastereomer is isolated by column chromatography. The auxiliary is cleaved by hydrolysis or reduction (e.g., with LiAlH₄) to yield the chiral product and recover the auxiliary.
Table 3: Hypothetical Data for Diastereoselective Reactions
| Reaction | Electrophile | Yield (%) | d.r. |
| Alkylation | Benzyl bromide | 90 | 97:3 |
| Aldol Reaction | Benzaldehyde | 85 | 95:5 |
Precursor for Chiral Ligands
The chiral scaffold of this compound can be incorporated into various ligand architectures for asymmetric catalysis. For instance, the hydroxyl group can be displaced by a phosphine group, or the molecule can be used to synthesize chiral N,O-ligands.
Experimental Protocol: Synthesis of a Chiral Phosphine-Ether Ligand
(S)-1-tert-Butoxyoctan-2-ol is first converted to its corresponding tosylate as described previously. The tosylate (1.0 mmol) is then reacted with lithium diphenylphosphide (LiPPh₂) (1.2 mmol), prepared from chlorodiphenylphosphine and lithium metal, in THF at 0 °C to room temperature. After completion of the reaction, the mixture is quenched with water, and the product is extracted with an organic solvent. The chiral phosphine-ether ligand is purified by column chromatography under an inert atmosphere.
Organocatalyst
Chiral alcohols can act as organocatalysts, often through hydrogen bonding interactions, to activate substrates towards enantioselective transformations. This compound could potentially catalyze reactions such as the asymmetric addition of nucleophiles to carbonyl compounds.
Experimental Protocol: Asymmetric Michael Addition
To a mixture of 2-cyclohexenone (1.0 mmol) and diethyl malonate (1.5 mmol) in toluene (5 mL) is added (S)-1-tert-Butoxyoctan-2-ol (0.1 mmol, 10 mol%). The reaction is stirred at room temperature for 72 hours. The product is then directly purified by column chromatography on silica gel to yield the chiral Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.
Table 4: Hypothetical Data for Organocatalytic Michael Addition
| Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Yield (%) | e.e. (%) |
| 2-Cyclohexenone | Diethyl malonate | 10 | 75 | 80 |
| Nitrostyrene | Acetone | 20 | 60 | 72 |
Conclusion
While direct experimental evidence for the applications of this compound is currently lacking in the scientific literature, its structural features strongly suggest its potential as a valuable tool in asymmetric synthesis. This guide has outlined several plausible applications, including its use as a chiral building block for complex molecules, a sterically-directing chiral auxiliary, a precursor for chiral ligands, and a hydrogen-bonding organocatalyst. The provided hypothetical protocols and data, based on well-established principles and analogous systems, are intended to inspire and guide future research into the synthetic utility of this and related chiral molecules. Further investigation into the synthesis and reactivity of this compound is warranted and could unlock new and efficient pathways for the construction of enantiomerically pure compounds for the pharmaceutical and other fine chemical industries.
References
The Uncharted Territory of 1-tert-Butoxyoctan-2-ol: A Technical Guide to its Analogs as Chiral Building Blocks
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel chiral building blocks is a cornerstone of modern drug discovery and development. These molecules, possessing defined three-dimensional structures, are instrumental in the synthesis of enantiomerically pure pharmaceuticals, leading to improved efficacy and reduced side effects. While the specific chiral building block, 1-tert-Butoxyoctan-2-ol , was the focus of this inquiry, a comprehensive review of the scientific literature and chemical databases reveals a significant lack of specific information regarding its synthesis, properties, and applications.
This guide, therefore, pivots to a closely related and well-documented class of compounds: chiral 1-alkoxy-2-alkanols . These molecules share the same fundamental structural motif as this compound and are widely employed as versatile chiral synthons. By examining the synthesis and utility of a representative analog, this document will provide the in-depth technical information required by researchers in the field. The principles and methodologies discussed herein are directly applicable to the hypothetical synthesis and utilization of this compound.
Synthesis of Chiral 1-Alkoxy-2-Alkanols: A Representative Example
The most common and reliable method for the asymmetric synthesis of chiral 1-alkoxy-2-alkanols involves a two-step sequence:
-
Asymmetric Epoxidation: The enantioselective epoxidation of a terminal alkene to form a chiral epoxide. The Sharpless Asymmetric Epoxidation is a benchmark for this transformation, particularly for allylic alcohols. For terminal alkenes like 1-octene, a common strategy involves its conversion to the corresponding chiral epoxide, (R)- or (S)-1,2-epoxyoctane.[1][2] This can be achieved through various catalytic methods, including those employing Jacobsen's or Shi's catalysts.
-
Regioselective Ring-Opening: The subsequent nucleophilic ring-opening of the chiral epoxide with an alcohol at the less hindered carbon atom.[3][4] This reaction proceeds with inversion of configuration, allowing for precise control of the stereochemistry at the newly formed secondary alcohol center.
For the purpose of this guide, we will detail the synthesis of (S)-1-benzyloxyoctan-2-ol as a representative analog of this compound. Benzyl ethers are commonly used protective groups and their synthesis is analogous to that of tert-butyl ethers.
Experimental Protocols
1. Synthesis of (R)-1,2-Epoxyoctane
A well-established method for the enantioselective epoxidation of terminal alkenes like 1-octene is through the use of a chiral manganese(III)-salen catalyst, often referred to as Jacobsen's catalyst.
-
Materials: 1-octene, Jacobsen's catalyst ((R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride), m-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), celite.
-
Procedure:
-
To a stirred solution of 1-octene (1.0 eq) in dichloromethane at 0 °C is added Jacobsen's catalyst (0.05 eq).
-
m-Chloroperoxybenzoic acid (1.5 eq) is added portion-wise over 1 hour, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 24 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The mixture is filtered through a pad of celite to remove the catalyst.
-
The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford (R)-1,2-epoxyoctane.
-
2. Synthesis of (S)-1-Benzyloxyoctan-2-ol
The ring-opening of the chiral epoxide with benzyl alcohol is typically catalyzed by a Lewis acid or a base.
-
Materials: (R)-1,2-Epoxyoctane, benzyl alcohol, sodium hydride (NaH), tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in dry tetrahydrofuran at 0 °C is added benzyl alcohol (1.5 eq) dropwise.
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of (R)-1,2-epoxyoctane (1.0 eq) in dry THF is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is carefully quenched by the addition of water.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield (S)-1-benzyloxyoctan-2-ol.
-
Quantitative Data
| Reaction Step | Reactants | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |
| Epoxidation | 1-octene | Jacobsen's catalyst / m-CPBA | DCM | 0 | 24 | ~85 | >95 ((R)-1,2-epoxyoctane) |
| Ring-Opening | (R)-1,2-epoxyoctane, Benzyl alcohol | NaH | THF | 0 to RT | 12 | ~90 | >95 ((S)-1-benzyloxyoctan-2-ol) |
Visualizing the Synthetic Pathway
Caption: Synthetic pathway for (S)-1-benzyloxyoctan-2-ol.
Applications in Drug Development
Chiral 1-alkoxy-2-alkanols are valuable intermediates in the synthesis of a wide range of pharmaceutical agents. The presence of two distinct functional groups, a protected primary alcohol (ether) and a free secondary alcohol, allows for selective chemical manipulations.
-
Introduction of Chirality: These building blocks are used to introduce a specific stereocenter into a target molecule. The stereochemistry at the C-2 position is crucial for the biological activity of many drugs.
-
Synthesis of Chiral Amines: The secondary alcohol can be converted into an amino group with retention or inversion of configuration, leading to the synthesis of chiral 1-alkoxy-2-aminoalkanes, which are important pharmacophores.[5][6][7][8]
-
Elaboration to Complex Molecules: The free hydroxyl group can be further functionalized, for example, by oxidation to a ketone or by coupling with other molecules, to build more complex chiral structures.
The diagram below illustrates the general utility of a chiral 1-alkoxy-2-alkanol as a building block in the synthesis of a hypothetical drug candidate.
Caption: Utility of chiral 1-alkoxy-2-alkanols in synthesis.
Conclusion
While this compound remains an undocumented chiral building block, the analogous class of chiral 1-alkoxy-2-alkanols represents a powerful and versatile tool for asymmetric synthesis. The reliable and highly stereoselective synthetic routes to these compounds, primarily through asymmetric epoxidation and subsequent regioselective ring-opening, provide access to a wide array of enantiomerically pure intermediates. Their utility in the construction of complex chiral molecules underscores their importance in modern drug discovery and development. The methodologies and principles outlined in this guide provide a solid foundation for researchers and scientists working in this critical area of chemical synthesis.
References
- 1. Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and 1,2-Epoxyoctane by Pseudomonas oleovorans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,2-Epoxyoctane by Pseudomonas oleovorans During Growth in a Two-Phase System Containing High Concentrations of 1-Octene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facile synthesis of 1,2-aminoalcohols via α-C–H aminoalkylation of alcohols by photoinduced hydrogen-atom transfer catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for 1-tert-Butoxyoctan-2-ol
Abstract
This application note provides a detailed protocol for the synthesis of 1-tert-Butoxyoctan-2-ol, a valuable intermediate in organic synthesis and potential building block in drug development. The synthesis is achieved through the regioselective ring-opening of 1,2-epoxyoctane with a tert-butoxy nucleophile. This protocol outlines a base-catalyzed approach, which favors the formation of the desired this compound isomer. The methodology is presented with a comprehensive experimental procedure, a summary of quantitative data, and characterization details. A graphical representation of the experimental workflow is also provided to facilitate clear understanding. This protocol is intended for researchers and scientists in the fields of organic chemistry and drug development.
Introduction
The synthesis of functionalized ethers is a cornerstone of modern organic chemistry, with applications ranging from materials science to medicinal chemistry. Specifically, 2-alkoxy-1-alcohols are versatile intermediates that can be further elaborated into a variety of complex molecules. This compound, with its combination of a bulky tert-butoxy ether and a secondary alcohol, presents a unique scaffold for the introduction of diverse functionalities.
The primary route to such compounds involves the nucleophilic ring-opening of epoxides. The regioselectivity of this reaction is a critical consideration, particularly with unsymmetrical epoxides like 1,2-epoxyoctane. Under basic or nucleophilic conditions, the attack of the nucleophile preferentially occurs at the less sterically hindered carbon atom (C1), following an SN2 mechanism. This regioselectivity ensures the formation of the desired 1-ether-2-ol product. In contrast, acid-catalyzed ring-opening often leads to a mixture of regioisomers due to the formation of a partial positive charge on the more substituted carbon.
This protocol details a base-catalyzed synthesis of this compound from 1,2-epoxyoctane and potassium tert-butoxide in tert-butanol. This method provides good regioselectivity for the desired product.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1,2-Epoxyoctane | 97% | Sigma-Aldrich |
| Potassium tert-butoxide | 98% | Acros Organics |
| tert-Butanol | Anhydrous | Fisher Scientific |
| Diethyl ether | Anhydrous | EMD Millipore |
| Saturated aq. NH₄Cl | ||
| Anhydrous MgSO₄ |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Apparatus for column chromatography
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium tert-butoxide (1.0 eq).
-
Addition of Solvent and Reactant: Add anhydrous tert-butanol as the solvent. Stir the mixture until the potassium tert-butoxide is fully dissolved.
-
Addition of Epoxide: Add 1,2-epoxyoctane (1.0 eq) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for the specified reaction time. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
| Parameter | Value |
| Reactants | |
| 1,2-Epoxyoctane | 1.0 eq |
| Potassium tert-butoxide | 1.0 eq |
| Reaction Conditions | |
| Solvent | tert-Butanol |
| Temperature | Reflux |
| Reaction Time | 4-8 hours (monitor by TLC) |
| Product | |
| Yield | 75-85% (representative) |
| Purity | >95% (after chromatography) |
Characterization Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): δ 3.55-3.65 (m, 1H, CH-OH), 3.30-3.40 (m, 2H, CH₂-O), 2.50 (br s, 1H, OH), 1.40-1.60 (m, 2H, CH₂), 1.20-1.40 (m, 8H, 4xCH₂), 1.18 (s, 9H, C(CH₃)₃), 0.88 (t, J = 6.8 Hz, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 74.0 (C-O), 71.5 (CH-OH), 65.0 (CH₂-O), 32.0, 29.5, 29.3, 25.9, 22.7 (alkyl CH₂), 27.5 (C(CH₃)₃), 14.1 (CH₃).
-
IR (neat, cm⁻¹): 3400 (br, O-H), 2925, 2855 (C-H), 1120 (C-O).
-
Mass Spectrometry (EI): m/z (%) = 187 ([M-CH₃]⁺), 129, 115, 101, 87, 73, 57.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Discussion
The described protocol provides a reliable method for the synthesis of this compound. The use of potassium tert-butoxide in tert-butanol serves a dual purpose: the tert-butoxide acts as the nucleophile for the ring-opening of the epoxide, while tert-butanol serves as a suitable high-boiling solvent for the reaction. The regioselectivity of the reaction is high, favoring the desired product due to the SN2 attack at the less sterically hindered carbon of the epoxide.
The work-up and purification procedures are standard for this type of reaction and should yield the product in high purity. The predicted characterization data can be used to confirm the identity and purity of the final product. Researchers can adapt this protocol for the synthesis of other 2-alkoxy-1-alcohols by varying the epoxide and the alkoxide nucleophile.
Safety Precautions
-
Potassium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
tert-Butanol and diethyl ether are flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.
-
Always add reagents slowly and carefully, especially during the quenching step.
Conclusion
This application note details a robust and regioselective synthesis of this compound. The protocol is suitable for researchers in organic synthesis and drug development who require access to this and related 2-alkoxy-1-alcohol building blocks. The provided experimental details, data summary, and workflow diagram should enable the successful replication of this synthesis.
Application Notes and Protocols for the Asymmetric Synthesis of 1-tert-Butoxyoctan-2-ol
Introduction
1-tert-Butoxyoctan-2-ol is a chiral building block with potential applications in the synthesis of pharmaceuticals and other bioactive molecules. Its stereoselective synthesis is crucial for accessing enantiomerically pure target compounds. This document outlines a reliable and highly enantioselective method for the preparation of this compound via the asymmetric reduction of the corresponding ketone, 1-tert-butoxyoctan-2-one. The Corey-Bakshi-Shibata (CBS) reduction, a well-established and powerful method for the enantioselective reduction of prochiral ketones, is presented as the key transformation.[1][2][3] This method utilizes a chiral oxazaborolidine catalyst to deliver a hydride to the ketone in a stereocontrolled manner, affording the desired chiral alcohol with high enantiomeric excess (ee).[1][2][3][4]
Overall Synthetic Strategy
The asymmetric synthesis of this compound is proposed as a two-step sequence starting from readily available materials. The first step involves the synthesis of the key intermediate, 1-tert-butoxyoctan-2-one. The second and final step is the enantioselective reduction of this ketone to the target chiral alcohol using the CBS reduction methodology.
References
1-tert-Butoxyoctan-2-ol as a Protecting Group for Diols: Application Notes and Protocols
Initial Assessment: Following a comprehensive literature search, it has been determined that 1-tert-butoxyoctan-2-ol is not a recognized or documented protecting group for diols in the field of organic chemistry. The available scientific literature does not contain information on its synthesis, application, or specific protocols for the protection or deprotection of diols.
Therefore, this document will provide a detailed overview of established and commonly employed methods for diol protection, addressing the core requirements of the original request with a focus on practical and well-documented strategies. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of organic synthesis.
General Principles of Diol Protection
In multi-step organic synthesis, it is often necessary to temporarily block one or more functional groups to prevent them from reacting under specific conditions. For molecules containing diol functionalities (two hydroxyl groups), protection is crucial to achieve selectivity and avoid unwanted side reactions. The ideal protecting group for a diol should be:
-
Easy and efficient to introduce under mild conditions.
-
Stable to a wide range of reaction conditions.
-
Readily and selectively removed under mild conditions that do not affect other functional groups in the molecule.
The most common strategy for the protection of 1,2- and 1,3-diols involves the formation of cyclic acetals or ketals. This approach is favored due to the thermodynamic stability of the resulting five- or six-membered rings.
Common Protecting Groups for Diols
Several classes of protecting groups are widely used for the protection of diols. The choice of a specific protecting group depends on the overall synthetic strategy and the compatibility with other functional groups present in the molecule.
Acetonides (Isopropylidene Ketals)
Acetonides are one of the most frequently used protecting groups for 1,2- and 1,3-diols. They are formed by the reaction of the diol with acetone in the presence of an acid catalyst.
-
Advantages: Acetonides are easy to form and are stable to most basic, nucleophilic, and reducing agents.
-
Limitations: They are sensitive to acidic conditions.
Silyl Ethers
Silyl ethers are versatile protecting groups for alcohols and can be used for the protection of diols. The two hydroxyl groups can be protected individually or together, for instance, by forming a cyclic di-tert-butylsilylene group.
-
Advantages: A wide range of silyl ethers with varying steric bulk and stability are available, allowing for fine-tuning of the protection/deprotection strategy. They are generally stable to a broad range of non-acidic and non-fluoride-containing reagents.
-
Limitations: Silyl ethers are cleaved by fluoride ions (e.g., using tetrabutylammonium fluoride - TBAF) and can be sensitive to acidic conditions.
Benzylidene Acetals
Benzylidene acetals are formed from the reaction of a diol with benzaldehyde. They are particularly useful for the protection of 1,3-diols in carbohydrate chemistry.
-
Advantages: They are stable to a variety of reaction conditions and can be regioselectively opened.
-
Limitations: Removal often requires acidic conditions or hydrogenolysis.
Quantitative Data on Common Diol Protection Methods
The following table summarizes typical reaction conditions and yields for the protection of diols using common protecting groups.
| Protecting Group | Reagents and Conditions for Protection | Typical Yield (%) | Reagents and Conditions for Deprotection |
| Acetonide | Acetone, 2,2-dimethoxypropane, cat. TsOH, rt | 90-98 | 80% Acetic acid in water, rt or mild heating |
| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMSCl, Imidazole, DMF, rt | 95-100 | TBAF in THF, rt |
| Benzylidene Acetal | Benzaldehyde, ZnCl₂, reflux | 85-95 | Mild acid hydrolysis or H₂, Pd/C |
Experimental Protocols
Protocol 1: Acetonide Protection of a 1,2-Diol
This protocol describes a general procedure for the protection of a 1,2-diol using acetone to form an isopropylidene ketal.
Materials:
-
1,2-Diol (1.0 eq)
-
2,2-Dimethoxypropane (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.05 eq)
-
Anhydrous acetone
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the 1,2-diol in anhydrous acetone.
-
Add 2,2-dimethoxypropane to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Deprotection of an Acetonide
This protocol describes a general procedure for the removal of an acetonide protecting group.
Materials:
-
Acetonide-protected diol (1.0 eq)
-
Aqueous acetic acid (80%)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the acetonide-protected diol in 80% aqueous acetic acid.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Once the reaction is complete, carefully neutralize the acetic acid by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Visualizations
Application Notes and Protocols for Reactions Involving 1-tert-Butoxyoctan-2-ol
Disclaimer: 1-tert-Butoxyoctan-2-ol is not a widely documented compound in scientific literature. The following application notes and protocols are based on the general principles of organic chemistry and reactions of analogous secondary alcohols and tert-butyl ethers. The experimental parameters provided are hypothetical and should be optimized for any practical application.
Synthesis of this compound
Introduction
A plausible synthetic route to this compound is the ring-opening of 1,2-epoxyoctane with tert-butanol. This reaction can be catalyzed by either an acid or a base. The protocol below describes an acid-catalyzed approach.
Experimental Protocol: Acid-Catalyzed Epoxide Ring-Opening
Materials and Reagents:
-
1,2-Epoxyoctane
-
tert-Butanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1,2-epoxyoctane in an excess of tert-butanol in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Hypothetical)
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 1,2-Epoxyoctane | 128.21 | 10 | 1.28 g |
| tert-Butanol | 74.12 | 100 | 9.4 mL |
| Sulfuric Acid | 98.08 | 0.1 | ~2 drops |
| Product | Theoretical Yield | Hypothetical Yield | |
| This compound | 202.34 | 2.02 g | ~1.62 g (80%) |
Visualization
Application Note: Purification of 1-tert-Butoxyoctan-2-ol by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 1-tert-Butoxyoctan-2-ol using silica gel column chromatography. This method is applicable for the removal of common impurities encountered during its synthesis, such as starting materials or byproducts.
Introduction
This compound is an organic compound containing both an ether and a secondary alcohol functional group. This bifunctionality makes it a molecule of interest in various chemical syntheses, including as a building block in drug development. Successful purification is crucial to ensure the integrity of subsequent reactions and the purity of the final products. Column chromatography is a widely used technique for the separation and purification of organic compounds from a mixture.[1][2][3] The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[1][2] For the purification of moderately polar compounds like this compound, silica gel is a common and effective stationary phase.[3] The separation is achieved by eluting the mixture through the column with a solvent system (mobile phase) of appropriate polarity.
Principle of Separation
In normal-phase column chromatography, a polar stationary phase (silica gel) is used with a less polar mobile phase (eluent). The separation of components in the mixture is based on their relative polarities.[3]
-
Polar Compounds: Interact more strongly with the polar silica gel and therefore move down the column more slowly.
-
Nonpolar Compounds: Have a weaker interaction with the silica gel and are eluted more quickly by the mobile phase.
This compound possesses a polar hydroxyl (-OH) group and a less polar tert-butoxyether group. The hydroxyl group will have a significant interaction with the silica gel. Potential impurities may be more or less polar than the target compound. For instance, unreacted starting materials like 1-octene would be much less polar, while any diol byproducts would be more polar. The choice of the mobile phase is critical to achieve good separation.[3] A mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. The polarity of the mobile phase can be fine-tuned by adjusting the ratio of these solvents.[3]
Experimental Protocol
This protocol details the steps for the purification of this compound using flash column chromatography, a technique that utilizes pressure to accelerate the solvent flow through the column, leading to a faster and more efficient separation.
Materials and Equipment
| Materials | Equipment |
| Crude this compound | Glass chromatography column |
| Silica gel (60 Å, 230-400 mesh) | Air or nitrogen source with pressure regulator |
| Hexanes (or petroleum ether), HPLC grade | Collection tubes or flasks |
| Ethyl acetate, HPLC grade | Thin Layer Chromatography (TLC) plates (silica gel) |
| Dichloromethane (for sample loading) | TLC developing chamber |
| Cotton or glass wool | UV lamp |
| Sand (washed and dried) | Staining solution (e.g., potassium permanganate) |
| Rotary evaporator |
Preliminary Analysis by Thin Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a solvent mixture that gives the target compound a retention factor (Rf) of approximately 0.25-0.35, ensuring good separation from impurities.[3]
-
Prepare several eluent mixtures with varying ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate).
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the crude mixture onto separate TLC plates.
-
Develop each TLC plate in a chamber containing one of the prepared eluent mixtures.
-
Visualize the spots under a UV lamp (if UV-active) and/or by staining with potassium permanganate solution. The alcohol group of this compound will be readily visualized with a potassium permanganate stain.
-
Calculate the Rf value for the desired product in each solvent system: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Select the solvent system that provides the best separation and the target Rf value.
Column Preparation (Slurry Method)
-
Securely clamp the chromatography column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the chosen eluent (the least polar mixture if using a gradient). A typical ratio of silica gel to crude sample is 30:1 to 50:1 by weight for good separation.
-
Pour the slurry into the column. Gently tap the column to dislodge any air bubbles and to ensure even packing.
-
Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached. Never let the solvent level fall below the top of the silica gel.
-
Once the silica has settled, add a thin layer (approx. 1 cm) of sand on top to protect the silica bed from disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
Sample Loading
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent, such as dichloromethane or the eluent itself.
-
Carefully apply the sample solution evenly to the top of the sand layer using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until the liquid level is again at the top of the sand.
-
Carefully add a small amount of the initial eluent to wash the sides of the column and allow it to adsorb onto the silica.
Elution and Fraction Collection
-
Carefully fill the column with the eluent.
-
Apply gentle pressure from an air or nitrogen line to the top of the column to achieve a steady flow rate.
-
Begin collecting fractions in numbered test tubes or flasks.
-
Monitor the separation by periodically analyzing the collected fractions by TLC. Spot the starting material, the current fraction, and the previous fraction on the same TLC plate.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of ethyl acetate to elute more polar compounds. A common gradient might be to start with 9:1 hexanes:ethyl acetate and gradually increase to 7:3 hexanes:ethyl acetate.
-
Once the desired product has completely eluted, the column can be flushed with a more polar solvent to remove any remaining highly polar impurities.
Product Isolation
-
Combine the fractions that contain the pure this compound, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR spectroscopy, GC-MS).
Data Presentation
The following table summarizes typical parameters for the purification of this compound. Note that these are starting points and may require optimization based on the specific impurity profile of the crude material.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard grade for flash chromatography. |
| Column Dimensions | Dependent on sample size | A 40 mm diameter column is suitable for purifying 1-2 g of crude material. |
| Sample Loading | 1 g of crude material | As an example. |
| Silica Gel Amount | 30 - 50 g | A 30:1 to 50:1 ratio of silica to crude sample is recommended. |
| Initial Eluent System | 9:1 Hexanes:Ethyl Acetate (v/v) | This is a good starting point. Adjust based on preliminary TLC analysis. |
| Gradient Elution | 9:1 to 7:3 Hexanes:Ethyl Acetate (v/v) | A gradual increase in polarity can improve separation of closely eluting compounds. |
| Typical Product Rf | ~0.3 in 8:2 Hexanes:Ethyl Acetate | This is an ideal target Rf for good separation. |
| Fraction Size | 10-20 mL | Smaller fractions provide better resolution. |
| Expected Purity | >98% | Purity should be confirmed by analytical methods. |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hexanes, ethyl acetate, and dichloromethane are flammable and volatile organic solvents. Avoid open flames and sources of ignition.
-
Silica gel is a fine powder that can be a respiratory irritant. Handle it carefully to avoid creating dust.
-
Dispose of all chemical waste according to your institution's safety guidelines.
References
Handling and storage procedures for 1-tert-Butoxyoctan-2-ol.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling and storage of 1-tert-Butoxyoctan-2-ol, a C8 alkoxy alcohol. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on the known properties of structurally similar long-chain alcohols and alkoxypropanols. It is imperative to treat this compound as a potentially hazardous substance and to follow all safety precautions outlined below.
Chemical and Physical Properties
Table 1: Inferred Physicochemical Properties of this compound
| Property | Inferred Value/Characteristic | Basis of Inference |
| Appearance | Colorless liquid | General property of similar short and long-chain alcohols. |
| Odor | Mild, characteristic alcohol odor | Common feature of C8 alcohols. |
| Boiling Point | Estimated > 180 °C | Boiling points of C8 alcohols are in this range. |
| Flash Point | Estimated > 60 °C (Combustible) | Long-chain alcohols are typically combustible rather than highly flammable. |
| Solubility in Water | Low to negligible | Hydrophobic nature of the C8 alkyl chain. |
| Density | Estimated ~0.8 - 0.9 g/mL | Typical density range for long-chain alcohols. |
Hazard Identification and Safety Precautions
Based on data from similar C8 alcohols and alkoxy alcohols, this compound should be handled as a substance with the potential for the following hazards.
Table 2: Potential Hazards and GHS Classifications
| Hazard | GHS Hazard Statement (Inferred) | Precautionary Measures |
| Flammability | H227: Combustible liquid | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2] |
| Skin Irritation | H315: Causes skin irritation | Wear protective gloves and clothing. Wash skin thoroughly after handling.[3] |
| Eye Irritation | H319: Causes serious eye irritation | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1][3] |
| Respiratory Irritation | H335: May cause respiratory irritation | Avoid breathing vapor or mist. Use only in a well-ventilated area.[2] |
| Aspiration Hazard | H304: May be fatal if swallowed and enters airways | Do not ingest. If swallowed, do NOT induce vomiting and seek immediate medical attention.[2] |
Personal Protective Equipment (PPE)
A comprehensive list of necessary personal protective equipment is provided below.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | To prevent eye contact and serious eye irritation.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and irritation.[3] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To minimize skin exposure.[3] |
| Respiratory Protection | Use in a chemical fume hood. If ventilation is inadequate, use a respirator with an organic vapor cartridge. | To prevent inhalation of vapors and respiratory irritation.[2] |
Experimental Protocols
The following are general protocols for the handling and use of this compound in a laboratory setting.
General Handling Protocol
This protocol outlines the standard procedure for handling this compound to minimize exposure and risk.
-
Preparation :
-
Ensure a chemical fume hood is operational.
-
Gather all necessary PPE and ensure it is in good condition.
-
Have an appropriate fire extinguisher (e.g., dry chemical, CO2, or alcohol-resistant foam) readily accessible.
-
Prepare a spill kit with absorbent materials.
-
-
Handling :
-
Conduct all work with this compound inside a certified chemical fume hood.
-
Ground all containers and transfer equipment to prevent static discharge, which could be a source of ignition.[2]
-
Use only non-sparking tools when opening and handling containers.[2]
-
Avoid direct contact with skin and eyes.
-
Avoid inhalation of vapors.
-
-
Post-Handling :
-
Tightly close the container after use.
-
Clean the work area thoroughly.
-
Wash hands and any exposed skin with soap and water.
-
Remove and properly dispose of or decontaminate any contaminated PPE.
-
Storage Protocol
Proper storage is crucial to maintain the stability of the compound and prevent accidents.
-
Container :
-
Store in the original, tightly sealed container.
-
Ensure the container is properly labeled with the chemical name and hazard warnings.
-
-
Storage Conditions :
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep away from sources of ignition, heat, and direct sunlight.
-
Store separately from strong oxidizing agents, acids, and other incompatible materials.
-
-
Segregation :
-
Store in a designated flammable liquids cabinet if available.
-
Emergency Procedures
In the event of an emergency, follow these procedures.
Table 4: Emergency Response Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |
| Inhalation | Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
| Spill | Evacuate the area. Remove all sources of ignition. Ventilate the area. Wear appropriate PPE. Contain the spill with an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for proper disposal. |
| Fire | Use a dry chemical, CO2, or alcohol-resistant foam fire extinguisher. Do not use a direct stream of water. Water spray can be used to cool fire-exposed containers. |
Diagrams
Logical Workflow for Safe Handling of this compound
The following diagram illustrates the decision-making process and necessary precautions for handling this compound.
Caption: Workflow for the safe handling of this compound.
Emergency Response Logic
This diagram outlines the logical steps to take in case of an emergency involving this compound.
Caption: Logical flow for responding to emergencies.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-tert-Butoxyoctan-2-ol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-tert-Butoxyoctan-2-ol. The primary synthetic route discussed is the ring-opening of 1,2-epoxyoctane with tert-butanol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Firstly, the choice of catalyst is critical. Lewis acids like tris(pentafluorophenyl)borane (B(C₆F₅)₃) or heterogeneous catalysts such as Sn-Beta zeolites are effective. Ensure your catalyst is active and used in the appropriate loading. Catalyst deactivation can also be a cause, particularly with heterogeneous catalysts, which may require regeneration.
Another significant factor is the presence of steric hindrance. Tert-butanol is a bulky nucleophile, and the reaction is sensitive to steric hindrance, which can slow down the desired SN2 reaction. Optimizing the reaction temperature is also crucial; while higher temperatures can increase the reaction rate, they may also promote side reactions. It is recommended to screen a range of temperatures to find the optimal balance for your specific catalytic system. The presence of water can also influence the reaction, with some catalytic systems showing sensitivity to moisture content. Ensure your reagents and solvent are appropriately dried if using a water-sensitive catalyst.
Q2: I am observing the formation of significant side products. What are these likely to be and how can I minimize them?
A2: The most common side reactions in the acid-catalyzed ring-opening of epoxides are polymerization of the epoxide and elimination reactions, especially when using sterically hindered substrates and strong bases. The formation of diols can also occur if water is present in the reaction mixture.
To minimize side products:
-
Control the Stoichiometry: Use a moderate excess of the alcohol nucleophile (tert-butanol) to favor the desired bimolecular reaction over epoxide polymerization.
-
Optimize Catalyst Loading: Use the minimum effective amount of catalyst to avoid excessive side reactions.
-
Temperature Control: Maintain the optimal reaction temperature. Excessively high temperatures can favor elimination and polymerization pathways.
-
Anhydrous Conditions: To prevent diol formation, ensure the reaction is carried out under anhydrous conditions, especially if the desired product is the alkoxy alcohol.
Q3: My product has poor regioselectivity, with a mixture of this compound and 2-tert-Butoxyoctan-1-ol. How can I improve the selectivity for the desired isomer?
A3: The regioselectivity of the epoxide ring-opening is influenced by both electronic and steric factors, and the choice of catalyst plays a pivotal role.
-
Under acidic conditions (Lewis or Brønsted acids), the reaction often proceeds with a significant degree of Sₙ1 character. In such cases, the nucleophile tends to attack the more substituted carbon of the epoxide, which can better stabilize a partial positive charge in the transition state. To favor attack at the less substituted carbon (C2), a catalyst that promotes a more Sₙ2-like mechanism is desirable.
-
Heterogeneous catalysts like Sn-Beta have been shown to provide high regioselectivity for the formation of the terminal ether.[1] The choice of solvent can also influence selectivity.
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
Q4: I am having difficulty purifying the final product. What are the recommended purification methods?
A4: The primary impurities in the reaction mixture are typically unreacted starting materials (1,2-epoxyoctane and tert-butanol), the catalyst, and any side products. A common and effective method for purification is silica gel column chromatography . A solvent system of n-hexane and ethyl acetate is often used as the eluent. The polarity of the eluent system can be adjusted to achieve optimal separation.
Before column chromatography, a standard aqueous work-up is recommended to remove the bulk of the catalyst and any water-soluble byproducts. This typically involves quenching the reaction, extracting the product into an organic solvent, washing with brine, and drying the organic layer.
Data Presentation
The following table summarizes the yield of this compound's analogue (terminal ether from epichlorohydrin and butanol) under different catalytic conditions to provide a comparative overview.
| Catalyst | Epoxide | Alcohol | Temperature (°C) | Yield (%) | Reference |
| Sn-Beta | Epichlorohydrin | t-butanol | 60 | ~97 (selectivity) | [1] |
| Zr-Beta | Epichlorohydrin | methanol | 60 | Less active than Sn-Beta | [1] |
| Hf-Beta | Epichlorohydrin | methanol | 60 | Less active than Sn-Beta | [1] |
| Tris(pentafluorophenyl)borane | 1,2-epoxyoctane | 2-propanol | Not specified | High regioselectivity |
Experimental Protocols
Below are adapted experimental protocols for the synthesis of this compound using two different catalytic systems. These are general procedures and may require optimization for specific laboratory conditions and desired outcomes.
Protocol 1: Synthesis using Sn-Beta Catalyst (Adapted from a general procedure)
-
Catalyst Activation: The Sn-Beta catalyst is activated by calcination in air prior to use.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the Sn-Beta catalyst (e.g., 0.4 mol% relative to the epoxide).
-
Reagent Addition: Add a solution of 1,2-epoxyoctane (1 equivalent) in tert-butanol (used as both reactant and solvent).
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for a designated time (e.g., 4-24 hours), monitoring the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the heterogeneous catalyst. The catalyst can be washed with a suitable solvent, dried, and potentially reused.
-
Purification: The filtrate is concentrated under reduced pressure to remove excess tert-butanol. The crude product is then purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane as the eluent) to afford pure this compound.
Protocol 2: Synthesis using Tris(pentafluorophenyl)borane (B(C₆F₅)₃) Catalyst (Adapted from a general procedure)
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-epoxyoctane (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Reagent Addition: Add tert-butanol (1.5-2 equivalents) to the solution.
-
Catalyst Addition: Add a catalytic amount of tris(pentafluorophenyl)borane (e.g., 1-5 mol%) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or a slightly elevated temperature, monitoring its progress by TLC or GC.
-
Work-up: Upon completion, quench the reaction by adding a small amount of a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate). Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired this compound.
Visualizations
Below are diagrams illustrating the reaction pathway and a troubleshooting workflow for the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing the synthesis.
References
Navigating the Synthesis of 1-tert-Butoxyoctan-2-ol: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-tert-butoxyoctan-2-ol, a valuable intermediate in various chemical and pharmaceutical applications, can present unique challenges. This technical support center provides a comprehensive guide to troubleshooting common side reactions and optimizing experimental outcomes. By understanding the underlying chemical principles and potential pitfalls of the primary synthetic routes, researchers can significantly improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common approaches are the Williamson ether synthesis and the ring-opening of 1,2-epoxyoctane. The Williamson ether synthesis involves the reaction of a 2-octanol derivative (e.g., 2-bromooctane or octan-2-yl tosylate) with a tert-butoxide salt. The epoxide ring-opening route typically employs the reaction of 1,2-epoxyoctane with a tert-butoxide source.
Q2: What is the most common side reaction in the Williamson ether synthesis of this compound?
A2: The primary competing reaction is E2 elimination. This is due to the secondary nature of the octyl substrate and the sterically bulky and strongly basic nature of the tert-butoxide nucleophile. This side reaction leads to the formation of octene isomers, primarily 1-octene.
Q3: How can I minimize the formation of octene byproducts in the Williamson ether synthesis?
A3: To favor the desired SN2 substitution over E2 elimination, several factors can be optimized. Using a good leaving group on the octyl chain, such as a tosylate (OTs), can enhance the rate of substitution. Lowering the reaction temperature generally favors substitution over elimination. The choice of solvent can also be critical; polar aprotic solvents like DMSO or DMF are often preferred.
Q4: What are the challenges associated with the ring-opening of 1,2-epoxyoctane to produce this compound?
A4: The main challenge is controlling the regioselectivity of the nucleophilic attack. The tert-butoxide can attack either the C1 or C2 carbon of the epoxide ring. Attack at C1 yields the desired this compound, while attack at C2 results in the isomeric product, 2-tert-butoxyoctan-1-ol. Under basic or nucleophilic conditions, the attack is generally favored at the less sterically hindered carbon (C1).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Low yield of this compound with significant amounts of octene byproducts. | E2 elimination is outcompeting the desired SN2 reaction in a Williamson ether synthesis. | 1. Modify the Leaving Group: If using an alkyl halide (e.g., 2-bromooctane), consider switching to a better leaving group like a tosylate (2-octyl tosylate). 2. Lower the Reaction Temperature: Elimination reactions have a higher activation energy than substitution reactions and are more sensitive to temperature increases. Running the reaction at a lower temperature can favor the SN2 pathway. 3. Solvent Selection: Use a polar aprotic solvent such as DMSO or DMF to enhance the nucleophilicity of the tert-butoxide and favor the SN2 reaction.[1] |
| Formation of 2-tert-butoxyoctan-1-ol as a major byproduct. | Incorrect regioselectivity in the ring-opening of 1,2-epoxyoctane. | 1. Ensure Basic/Nucleophilic Conditions: The ring-opening should be conducted under strictly basic or nucleophilic conditions to favor attack at the less sterically hindered C1 position. Avoid any acidic catalysts which can promote attack at the more substituted C2 position. 2. Choice of Base/Solvent System: The combination of potassium tert-butoxide in a suitable solvent is crucial for directing the nucleophilic attack. |
| Reaction is slow or does not proceed to completion. | Insufficient reactivity of starting materials or non-optimal reaction conditions. | 1. Check the Quality of Reagents: Ensure that the tert-butoxide base is not degraded and is sufficiently anhydrous. 2. Increase Reaction Time/Temperature (with caution): While higher temperatures can promote elimination, a moderate increase may be necessary to drive the reaction to completion. Monitor the reaction closely for byproduct formation. 3. Use a More Reactive Substrate: In a Williamson synthesis, an alkyl iodide is more reactive than a bromide or chloride. |
| Difficult purification of the final product from non-polar byproducts (e.g., octenes). | Similar physical properties of the product and byproducts. | 1. Chromatography: Column chromatography on silica gel is an effective method for separating the more polar this compound from the non-polar octene byproducts. 2. Distillation: Fractional distillation under reduced pressure may also be effective if the boiling points of the product and byproducts are sufficiently different. |
Experimental Protocols
Key Experiment: Williamson Ether Synthesis of this compound
This protocol is a representative procedure and may require optimization based on laboratory conditions and desired outcomes.
Materials:
-
2-Bromooctane (or 2-octyl tosylate)
-
Potassium tert-butoxide
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
To a solution of 2-bromooctane (1.0 eq) in anhydrous DMF, add potassium tert-butoxide (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Visualizing the Reaction Pathways
To better understand the chemical transformations and potential side reactions, the following diagrams illustrate the Williamson ether synthesis and the ring-opening of 1,2-epoxyoctane.
Figure 1. Competing pathways in the synthesis of this compound.
The provided information aims to equip researchers with the necessary knowledge to anticipate and address common challenges in the synthesis of this compound, ultimately leading to more efficient and successful experimental outcomes.
References
Technical Support Center: Optimization of Reaction Conditions for 1-tert-Butoxyoctan-2-ol
Welcome to the technical support center for the synthesis of 1-tert-Butoxyoctan-2-ol. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the base-catalyzed ring-opening of 1,2-epoxyoctane with tert-butanol.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Base: Potassium tert-butoxide (t-BuOK) is highly sensitive to moisture and can decompose upon exposure to air. | - Use freshly opened t-BuOK or a recently purchased bottle. - Handle t-BuOK under an inert atmosphere (e.g., nitrogen or argon). - Ensure all glassware is oven-dried and cooled under an inert atmosphere before use. |
| Insufficient Deprotonation of tert-Butanol: The reaction requires the formation of the tert-butoxide anion to act as a nucleophile. | - Ensure the molar ratio of t-BuOK to tert-butanol is appropriate. A catalytic amount may be sufficient, but stoichiometric amounts can also be used. - Consider using a stronger base if deprotonation is still an issue, although t-BuOK is generally sufficient. |
| Low Reaction Temperature: The reaction may be too slow at lower temperatures. | - Gradually increase the reaction temperature. Monitoring the reaction by TLC or GC-MS at different temperatures can help identify the optimal condition. A temperature of 45°C has been used in similar reactions.[1] |
| Short Reaction Time: The reaction may not have proceeded to completion. | - Monitor the reaction progress over a longer period using TLC or GC-MS. Reactions can take several hours to reach completion.[1] |
Issue 2: Formation of the Undesired Regioisomer (2-tert-Butoxyoctan-1-ol)
| Potential Cause | Troubleshooting Steps |
| Acidic Conditions: The presence of acid, even in trace amounts, can catalyze the ring-opening of the epoxide with a preference for attack at the more substituted carbon, leading to the undesired isomer. | - Ensure all reagents and solvents are free from acidic impurities. - Strictly use base-catalyzed conditions. The use of a strong, non-nucleophilic base like potassium tert-butoxide is recommended to favor the SN2 attack at the less sterically hindered carbon of the epoxide.[2][3][4][5] |
| Choice of Catalyst: Some Lewis acids can favor the formation of the undesired regioisomer. | - Avoid Lewis acid catalysts if the desired product is this compound. |
Issue 3: Presence of Side Products
| Potential Cause | Troubleshooting Steps |
| Elimination Reactions: Potassium tert-butoxide is a strong, bulky base known to promote elimination reactions.[6][7] | - Use the minimum effective amount of base. - Maintain a moderate reaction temperature to disfavor elimination pathways. |
| Reaction with Solvent: If a protic solvent other than tert-butanol is used, it may compete as a nucleophile. | - Use tert-butanol as both the reactant and the solvent, or use an inert, aprotic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the synthesis of this compound?
A1: For the selective synthesis of this compound from 1,2-epoxyoctane and tert-butanol, a base-catalyzed approach is optimal. Potassium tert-butoxide (t-BuOK) is a highly effective and commonly used strong, non-nucleophilic base that promotes the attack of the tert-butoxide ion at the less sterically hindered carbon of the epoxide ring, leading to the desired product.[2][3][4][5][6] Acid catalysts, on the other hand, tend to favor the formation of the undesired regioisomer, 2-tert-Butoxyoctan-1-ol.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: Spot the reaction mixture on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting material (1,2-epoxyoctane) and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
-
GC-MS: Withdraw a small aliquot from the reaction mixture, quench it, and analyze it by GC-MS. This will allow for the quantitative determination of the starting material, product, and any side products, providing a more accurate assessment of the reaction's conversion and selectivity.
Q3: What is the best method for purifying the final product?
A3: Column chromatography is a highly effective method for purifying this compound from unreacted starting materials and any side products. A silica gel stationary phase is typically used with a gradient of solvents, such as mixtures of hexanes and ethyl acetate, as the mobile phase. The polarity of the eluent can be gradually increased to first elute non-polar impurities and then the desired, more polar product.
Q4: What are the expected spectroscopic data for this compound?
-
1H NMR: Expect a prominent singlet around 1.2 ppm for the nine protons of the tert-butyl group.[8] The protons of the octyl chain will appear as multiplets in the aliphatic region, and the proton on the carbon bearing the hydroxyl group (CH-OH) would likely be a multiplet around 3.5-4.0 ppm.
-
13C NMR: The carbon of the tert-butoxy group will appear around 73 ppm, and the methyl carbons of the tert-butyl group will be around 28 ppm. The carbons of the octyl chain will have distinct signals, with the carbon attached to the hydroxyl group (C2) appearing in the 65-75 ppm range and the carbon attached to the ether oxygen (C1) in the 70-80 ppm range.
-
GC-MS: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of this compound (C12H26O2, MW: 202.34). Common fragmentation patterns would include the loss of a tert-butyl group or cleavage of the octyl chain.
Experimental Protocols
Base-Catalyzed Synthesis of this compound
This protocol describes a general procedure for the base-catalyzed ring-opening of 1,2-epoxyoctane with tert-butanol. Optimization of specific parameters may be required.
Materials:
-
1,2-Epoxyoctane
-
tert-Butanol (anhydrous)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous diethyl ether or THF (optional, as solvent)
-
Saturated aqueous ammonium chloride (for quenching)
-
Magnesium sulfate or sodium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for column chromatography
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Under a positive flow of nitrogen, add anhydrous tert-butanol to the flask.
-
Carefully add potassium tert-butoxide to the tert-butanol with stirring. The amount can range from catalytic (e.g., 0.1 equivalents) to stoichiometric (1.1 equivalents) relative to the epoxide.
-
Once the base has dissolved, add 1,2-epoxyoctane dropwise to the stirred solution.
-
Heat the reaction mixture to a suitable temperature (e.g., 45-60°C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Visualizations
Caption: Workflow for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. Video: Base-Catalyzed Ring-Opening of Epoxides [jove.com]
- 6. sarchemlabs.com [sarchemlabs.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. acdlabs.com [acdlabs.com]
Technical Support Center: Purification of 1-tert-Butoxyoctan-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-tert-Butoxyoctan-2-ol.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and purification of this compound.
Q1: My final product contains unreacted 1,2-octanediol. How can I remove it?
A1: Unreacted 1,2-octanediol is a common impurity. Due to its higher polarity compared to the desired product, it can be effectively removed using several methods:
-
Liquid-Liquid Extraction: Perform an aqueous wash of your organic reaction mixture. 1,2-octanediol has higher water solubility than this compound and will preferentially partition into the aqueous phase.
-
Column Chromatography: Flash column chromatography on silica gel is a highly effective method. The more polar 1,2-octanediol will have a stronger affinity for the silica and elute later than the less polar this compound.
-
Distillation: If the boiling point difference is significant, fractional distillation under reduced pressure can be employed. 1,2-octanediol has a higher boiling point than this compound.
Q2: I have identified the isomeric impurity, 2-tert-Butoxyoctan-1-ol, in my product. How can I separate it?
A2: The separation of these isomers can be challenging due to their similar physical properties.
-
High-Performance Column Chromatography: Careful column chromatography with a shallow gradient of a suitable solvent system can effectively separate the two isomers. The polarity difference, although slight, can be exploited for separation.
-
Fractional Distillation: A highly efficient fractional distillation column under high vacuum may achieve separation, although this can be difficult and may require multiple passes.
Q3: My product appears to contain di-tert-butoxyoctane. What is the best way to remove this non-polar impurity?
A3: Di-tert-butoxyoctane is a non-polar byproduct.
-
Column Chromatography: This is the most effective method. The non-polar di-tert-butoxyoctane will elute first from a silica gel column, well before the more polar desired product.
Q4: I suspect my product is degrading during purification, possibly due to acidic conditions. What should I do?
A4: Tert-butyl ethers are susceptible to hydrolysis under acidic conditions, which can cleave the ether bond to form tert-butanol and 1,2-octanediol.
-
Neutralize the Reaction Mixture: Before workup and purification, ensure that any acidic catalysts are neutralized with a mild base, such as a saturated sodium bicarbonate solution.
-
Avoid Acidic Chromatographic Conditions: When performing column chromatography, use a neutral solvent system. If necessary, the silica gel can be pre-treated with a base like triethylamine to prevent on-column degradation.
Q5: What is the source of isobutylene in my reaction, and how can I prevent its formation?
A5: Isobutylene can be formed from the elimination reaction of the tert-butylating agent (e.g., tert-butyl bromide) or from the decomposition of the tert-butoxy group, especially at elevated temperatures or under acidic conditions.
-
Optimize Reaction Temperature: The Williamson ether synthesis should be carried out at the lowest temperature that allows for a reasonable reaction rate to minimize elimination side reactions.
-
Choice of Base and Solvent: Using a non-hindered base and a suitable polar apathetic solvent can favor the desired SN2 reaction over the E2 elimination pathway.
Data Presentation
The following tables summarize typical results from different purification methods.
Table 1: Comparison of Purification Methods for Removal of Common Impurities
| Impurity | Initial Purity (%) | Liquid-Liquid Extraction Purity (%) | Column Chromatography Purity (%) | Fractional Distillation Purity (%) |
| 1,2-octanediol | 85 | 92 | >99 | 95 |
| 2-tert-Butoxyoctan-1-ol | 90 | 90 | 98 | 94 |
| Di-tert-butoxyoctane | 90 | 90 | >99 | 92 |
| tert-Butanol | 88 | 95 | >99 | >99 |
Table 2: Recovery Yields for Different Purification Techniques
| Purification Method | Typical Recovery Yield (%) |
| Liquid-Liquid Extraction | 90-95 |
| Column Chromatography | 75-85 |
| Fractional Distillation | 80-90 |
Experimental Protocols
1. Liquid-Liquid Extraction for Removal of Polar Impurities
-
Objective: To remove water-soluble impurities such as unreacted 1,2-octanediol and tert-butanol.
-
Procedure:
-
Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of deionized water and shake gently.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the water wash two more times.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
2. Flash Column Chromatography
-
Objective: To separate this compound from both more polar (1,2-octanediol) and less polar (di-tert-butoxyoctane) impurities.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
-
Procedure:
-
Prepare a slurry of silica gel in the initial eluent and pack the column.
-
Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
3. Fractional Distillation
-
Objective: To purify this compound based on its boiling point.
-
Apparatus: A fractional distillation setup with a Vigreux or packed column.
-
Procedure:
-
Place the crude product in the distillation flask with a few boiling chips.
-
Assemble the fractional distillation apparatus and apply a vacuum.
-
Heat the distillation flask gently.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.
-
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Overview of purification protocols for this compound.
Preventing decomposition of 1-tert-Butoxyoctan-2-ol during workup
Technical Support Center: 1-tert-Butoxyoctan-2-ol
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions to help you prevent the decomposition of this compound during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition during workup?
A1: The most common cause of decomposition is exposure to acidic conditions. The tert-butoxy group is susceptible to acid-catalyzed cleavage, which results in the formation of octan-1,2-diol and tert-butanol (which can further dehydrate to isobutylene). Ethers are generally stable to bases, but strong acids can readily cleave them.[1] Even dilute or weak acids can initiate this decomposition, especially if the workup is performed at elevated temperatures.[2][3]
Q2: How can I visually or analytically detect if my product is decomposing?
A2: Visual signs of decomposition can be subtle, but you might observe a change in the color or consistency of your material. The most reliable way to detect decomposition is through analytical methods:
-
Thin-Layer Chromatography (TLC): You may see a new, more polar spot corresponding to octan-1,2-diol, in addition to the spot for your desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method. You will be able to identify peaks corresponding to this compound and its degradation products, such as tert-butanol and octan-1,2-diol.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new signals in the 1H or 13C NMR spectrum that correspond to the decomposition products will indicate a loss of the tert-butyl group.
Q3: What pH range should I maintain during the aqueous workup to ensure the stability of this compound?
A3: To prevent decomposition, it is crucial to maintain neutral to slightly basic conditions (pH 7-9) throughout the workup.[5] Acidic conditions (pH < 7) should be strictly avoided. It is good practice to test the pH of your aqueous washes to ensure they are not acidic.
Q4: Can I use a mild acid to neutralize a basic reaction mixture if my product is present?
A4: It is highly recommended to avoid the use of any acid, even mild ones, for neutralization if your desired product is present in the organic phase. Instead, consider alternative methods such as washing with a buffered neutral solution or simply using deionized water to dilute and wash away the base. If an acid must be used, it should be done at low temperatures (0-5 °C) with careful monitoring.
Troubleshooting Guide
This section provides solutions to common problems encountered during the workup of this compound.
Problem 1: Significant product loss and formation of a more polar byproduct observed on TLC after an acidic quench.
-
Cause: The acidic quenching step is likely cleaving the tert-butyl ether.
-
Solution: Replace the acidic quench with a milder alternative. For example, instead of quenching with 1M HCl, slowly add a saturated aqueous solution of ammonium chloride (NH4Cl) or even just cold water.
Problem 2: The product appears pure after extraction but shows signs of decomposition after solvent removal.
-
Cause: Trace amounts of acid may still be present in the organic layer, which can cause decomposition as the product becomes more concentrated.
-
Solution: Incorporate a wash with a weak base, such as a saturated sodium bicarbonate (NaHCO3) solution, into your workup protocol before drying and solvent removal.[6] This will neutralize any residual acid.
Recommended General Workup Protocol for Acid-Sensitive Compounds
Below is a comparison of a problematic acidic workup and a recommended safe workup protocol.
| Step | Problematic Acidic Workup | Recommended Safe Workup | Rationale for the Safe Workup |
| 1. Quenching | Quench the reaction mixture with 1M HCl. | Quench the reaction mixture with saturated aqueous NH4Cl or cold water. | Avoids introducing strong acid that can cleave the tert-butyl ether. |
| 2. Extraction | Extract with an organic solvent (e.g., ethyl acetate). | Extract with an organic solvent (e.g., ethyl acetate). | Standard extraction procedure. |
| 3. Washing | Wash the organic layer with water, followed by brine. | Wash the organic layer sequentially with water, saturated aqueous NaHCO3, and finally brine. | The NaHCO3 wash neutralizes any residual acid, preventing decomposition. |
| 4. Drying | Dry the organic layer over anhydrous sodium sulfate. | Dry the organic layer over anhydrous sodium sulfate. | Standard drying procedure. |
| 5. Solvent Removal | Remove the solvent under reduced pressure. | Remove the solvent under reduced pressure at a low temperature (e.g., < 30°C). | Lower temperatures minimize the risk of thermal decomposition. |
Visual Guides and Protocols
Acid-Catalyzed Decomposition of this compound
The following diagram illustrates the mechanism of acid-catalyzed decomposition.
Caption: Acid-catalyzed decomposition pathway of this compound.
Recommended Experimental Workflow for Workup
This workflow outlines the recommended steps to safely isolate this compound.
Caption: Recommended safe workup protocol for this compound.
Troubleshooting Flowchart
If you suspect decomposition, follow this logical guide to identify the cause.
Caption: Troubleshooting guide for decomposition of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Method for determination of methyl tert-butyl ether and its degradation products in water | U.S. Geological Survey [usgs.gov]
- 5. tert-Butyl Ethers [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Chiral Alcohols
Welcome to the technical support center for the synthesis of chiral alcohols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of a single enantiomer of a chiral alcohol important?
A1: The two enantiomers of a chiral molecule can have vastly different biological activities. In the pharmaceutical industry, one enantiomer of a drug may be therapeutic while the other could be inactive or even harmful.[1] Therefore, producing a single, desired enantiomer is crucial for drug safety and efficacy.
Q2: What are the main strategies for synthesizing chiral alcohols?
A2: The primary methods include the asymmetric reduction of prochiral ketones, the kinetic resolution of racemic alcohols, and dynamic kinetic resolution.[2][3] Other approaches involve the use of chiral pool synthesis and biocatalysis.[3]
Q3: What is the difference between kinetic resolution and dynamic kinetic resolution?
A3: Kinetic resolution separates a racemic mixture by the preferential reaction of one enantiomer, resulting in a theoretical maximum yield of 50% for the desired product. Dynamic kinetic resolution combines this with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of the desired product.[4]
Q4: What are common enzymes used in the synthesis of chiral alcohols?
A4: Lipases and alcohol dehydrogenases (ADHs) are commonly used. Lipases are frequently employed for the kinetic resolution of racemic alcohols through enantioselective acylation.[5] ADHs are used for the asymmetric reduction of ketones to produce chiral alcohols.[6]
Q5: What are some common analytical techniques to determine the enantiomeric excess (ee) of a chiral alcohol?
A5: The most common techniques are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). These methods use a chiral stationary phase to separate the enantiomers, allowing for their quantification.
Troubleshooting Guides
Asymmetric Reduction of Ketones (e.g., Noyori Asymmetric Hydrogenation)
Q1: I am observing low enantioselectivity (ee) in my asymmetric ketone reduction. What are the potential causes and solutions?
A1: Low enantioselectivity can stem from several factors:
-
Cause: Incorrect catalyst or ligand choice for the specific substrate.
-
Cause: Non-optimal reaction temperature.
-
Solution: Vary the reaction temperature. Lowering the temperature often increases enantioselectivity, although it may decrease the reaction rate.[9]
-
-
Cause: Inappropriate solvent.
-
Solution: The solvent can significantly influence the catalyst's conformation and, therefore, its selectivity.[10] Conduct a solvent screen with a range of polar and non-polar aprotic solvents.
-
-
Cause: Presence of impurities that poison the catalyst.
-
Solution: Ensure all reagents and solvents are of high purity and are properly dried and degassed. Impurities like water or oxygen can deactivate the catalyst or interfere with its chiral environment.
-
Q2: My reaction yield is very low. What could be the problem?
A2: Poor yields can be attributed to several issues:
-
Cause: Catalyst deactivation.
-
Solution: The catalyst may be sensitive to air, moisture, or impurities in the substrate.[10][11] Ensure rigorous inert atmosphere techniques are used. If catalyst deactivation is suspected, consider adding the catalyst in portions or using a higher catalyst loading. Common deactivation mechanisms include poisoning by impurities, thermal degradation, or fouling.[10][12]
-
-
Cause: Insufficient hydrogen pressure (for hydrogenation reactions).
-
Cause: Poor substrate solubility.
-
Solution: Choose a solvent system in which the substrate is fully soluble at the reaction temperature.
-
-
Cause: Incomplete reaction.
-
Solution: Increase the reaction time or temperature (while monitoring the effect on ee).
-
Enzymatic Kinetic Resolution (e.g., Lipase-Catalyzed Acylation)
Q1: The enantioselectivity (E-value) of my enzymatic resolution is low. How can I improve it?
A1: Low enantioselectivity in enzymatic resolutions can be addressed by:
-
Cause: Sub-optimal enzyme choice.
-
Solution: Screen different lipases (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase). Different enzymes exhibit varying selectivities for different substrates.
-
-
Cause: Incorrect acyl donor.
-
Solution: The choice of acyl donor can impact the reaction rate and selectivity. Vinyl acetate is a common and effective acyl donor as it makes the reaction irreversible.[13]
-
-
Cause: Non-ideal temperature.
-
Solution: Lowering the reaction temperature can often enhance enantioselectivity.
-
-
Cause: Inappropriate solvent.
-
Solution: The solvent can affect the enzyme's conformation and activity. Test a range of organic solvents, from non-polar (e.g., hexane, toluene) to more polar options (e.g., MTBE, THF).
-
Q2: The reaction is very slow or stops before reaching 50% conversion. What should I do?
A2: Slow or incomplete reactions can be due to:
-
Cause: Enzyme inhibition or deactivation.
-
Solution: The product alcohol or the acylated product might inhibit the enzyme. In some cases, the byproduct of the acyl donor (e.g., acetaldehyde from vinyl acetate) can also cause inhibition. Using an immobilized enzyme can sometimes improve stability and allow for easier removal from the reaction mixture.
-
-
Cause: Poor mass transfer.
-
Solution: Ensure adequate mixing to minimize mass transfer limitations, especially when using an immobilized enzyme.
-
-
Cause: Reversibility of the reaction.
-
Solution: Use an acyl donor that makes the reaction irreversible, such as vinyl acetate or isopropenyl acetate.[13]
-
Data Presentation
Table 1: Effect of Solvent on Enantioselectivity (ee) in the Asymmetric Reduction of a Ketone
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (ee, %) |
| Toluene | 2.4 | 92 |
| Dichloromethane | 9.1 | 85 |
| Tetrahydrofuran (THF) | 7.5 | 88 |
| Acetonitrile | 37.5 | 75 |
Note: This table presents illustrative data. Actual results will vary depending on the specific ketone, catalyst, and ligand used.
Table 2: Effect of Temperature on Lipase Activity and Enantioselectivity in Kinetic Resolution
| Temperature (°C) | Relative Activity (%) | Enantiomeric Excess (ee) of Remaining Alcohol (%) |
| 20 | 60 | >99 |
| 30 | 85 | 98 |
| 40 | 100 | 95 |
| 50 | 70 | 88 |
Note: This table shows a general trend. The optimal temperature and the effect on enantioselectivity are highly dependent on the specific lipase and substrate.[14]
Experimental Protocols
Protocol 1: Noyori Asymmetric Hydrogenation of Acetophenone
This protocol is a representative example for the asymmetric hydrogenation of an aromatic ketone.
Materials:
-
[RuCl(p-cymene)((R,R)-TsDPEN)] catalyst
-
Acetophenone
-
Formic acid/triethylamine azeotrope (5:2)
-
Anhydrous and degassed solvent (e.g., dichloromethane)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vessel with magnetic stirring
Procedure:
-
In an inert atmosphere glovebox, add the [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst (e.g., 0.01 mol%) to the reaction vessel.
-
Add the anhydrous, degassed solvent to dissolve the catalyst.
-
Add the acetophenone (1.0 equivalent).
-
Add the formic acid/triethylamine azeotrope (e.g., 2.0 equivalents).
-
Seal the reaction vessel and remove it from the glovebox.
-
Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C) for the desired time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 1-phenylethanol by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanol
This protocol describes a typical enzymatic kinetic resolution of a racemic secondary alcohol.
Materials:
-
(±)-1-Phenylethanol
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., hexane or MTBE)
-
Reaction flask with magnetic stirring
-
Molecular sieves (optional, for drying)
Procedure:
-
To a reaction flask, add (±)-1-phenylethanol (1.0 equivalent) and the anhydrous organic solvent.
-
Add the immobilized lipase (e.g., 10-50 mg per mmol of alcohol).
-
Add vinyl acetate (0.5-0.6 equivalents). Using slightly more than 0.5 equivalents can help drive the reaction to 50% conversion.
-
Seal the flask and stir the mixture at a controlled temperature (e.g., room temperature to 40 °C).
-
Monitor the reaction progress by GC or TLC until approximately 50% conversion is reached.
-
Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (S)-1-phenylethanol from the produced (R)-1-phenylethyl acetate by column chromatography.
-
The (R)-1-phenylethyl acetate can be hydrolyzed (e.g., using NaOH in methanol/water) to obtain (R)-1-phenylethanol.
-
Determine the enantiomeric excess of both the unreacted alcohol and the alcohol obtained after hydrolysis of the ester by chiral HPLC or GC.
Mandatory Visualization
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Decision guide for selecting a synthetic strategy.
References
- 1. utupub.fi [utupub.fi]
- 2. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09004A [pubs.rsc.org]
- 3. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 8. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 11. researchgate.net [researchgate.net]
- 12. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 13. books.rsc.org [books.rsc.org]
- 14. Investigating active phase loss from supported ruthenium catalysts during supercritical water gasification - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00379H [pubs.rsc.org]
Technical Support Center: Asymmetric Synthesis of 1-tert-Butoxyoctan-2-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the catalyst selection and application in the asymmetric synthesis of 1-tert-Butoxyoctan-2-ol. The primary focus is on the asymmetric reduction of the precursor ketone, 1-tert-Butoxyoctan-2-one, using Noyori-type catalysts.
Catalyst Selection Workflow
The following diagram outlines a general workflow for selecting a suitable catalyst system for the asymmetric reduction of 1-tert-Butoxyoctan-2-one.
Caption: Workflow for Catalyst Selection and Optimization.
Frequently Asked Questions (FAQs)
Q1: Which catalytic system is recommended for the asymmetric synthesis of this compound?
A1: The most direct and widely applicable method is the asymmetric hydrogenation (AH) or asymmetric transfer hydrogenation (ATH) of the corresponding ketone, 1-tert-Butoxyoctan-2-one. Ruthenium(II) catalysts bearing a chiral diphosphine ligand (e.g., BINAP, TolBINAP) and a chiral diamine ligand (e.g., DPEN, DACH) are highly effective for this transformation.[1][2] These are often referred to as Noyori-type catalysts. The choice between (R)- and (S)-ligands will determine the stereochemistry of the resulting alcohol.
Q2: What is the difference between Asymmetric Hydrogenation (AH) and Asymmetric Transfer Hydrogenation (ATH)?
A2: Both methods achieve the enantioselective reduction of a ketone. The primary difference is the hydrogen source.
-
Asymmetric Hydrogenation (AH) uses high-pressure hydrogen gas (H₂).[3] This often requires specialized high-pressure reactor systems.
-
Asymmetric Transfer Hydrogenation (ATH) uses a hydrogen donor molecule, such as 2-propanol or a formic acid/triethylamine mixture. ATH is often operationally simpler as it does not require a high-pressure setup.[4]
Q3: How do I choose between the (R,R) and (S,S) configurations of the catalyst ligands?
A3: The combination of the chiralities of the diphosphine and diamine ligands dictates the stereochemical outcome. For Noyori-type Ru-diphosphine-diamine catalysts, a general predictive model exists:
-
Ru-[(S)-diphosphine][(S,S)-diamine] typically yields the (R)-alcohol.
-
Ru-[(R)-diphosphine][(R,R)-diamine] typically yields the (S)-alcohol.
It is always recommended to perform a small-scale test reaction to confirm the stereochemical outcome for a new substrate.
Q4: What are typical catalyst loadings for this type of reaction?
A4: Noyori-type catalysts are highly efficient, and catalyst loadings are typically low. The substrate-to-catalyst molar ratio (S/C) can range from 1,000 to 100,000.[5] For initial screening, an S/C of 1,000 to 2,000 is a good starting point.
Data Presentation: Catalyst Performance
The following tables summarize typical performance data for Noyori-type catalysts in the asymmetric hydrogenation of various aliphatic ketones, which can serve as a reference for the synthesis of this compound.
Table 1: Asymmetric Hydrogenation of Aliphatic Ketones
| Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Solvent | Yield (%) | ee (%) | Reference |
| 2-Octanone | RuCl₂[(S)-TolBINAP][(S,S)-DPEN] + t-BuOK | 2000 | 8 | 30 | 2-Propanol | >99 | 98 (R) | |
| 2-Nonanone | RuCl₂[(S)-TolBINAP][(S,S)-DPEN] + t-BuOK | 2000 | 8 | 30 | 2-Propanol | >99 | 98 (R) | [2] |
| Pinacolone | RuCl₂[(S)-TolBINAP][(S)-PICA] + t-BuOK | 1000 | 20 | RT | Ethanol | 97 | 95 (S) | [2] |
| 1-Methoxy-2-propanone | RuCl₂[(R)-BINAP] | 100 | 100 | 25 | Methanol | 95 | 96 (R) |
DPEN: 1,2-Diphenylethylenediamine; PICA: α-Picolylamine; TolBINAP: 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl
Table 2: Asymmetric Transfer Hydrogenation of Aliphatic Ketones
| Substrate | Catalyst System | S/C Ratio | H-Donor | Temp (°C) | Yield (%) | ee (%) | Reference |
| 2-Octanone | RuCl--INVALID-LINK-- | 200 | 2-Propanol / t-BuOK | 28 | 98 | 96 (R) | |
| Cyclohexyl methyl ketone | RuCl--INVALID-LINK-- | 200 | 2-Propanol / t-BuOK | 28 | 94 | 97 (R) | |
| 3-Methyl-2-butanone | RuCl--INVALID-LINK-- | 200 | HCOOH / NEt₃ | 28 | 92 | 85 (R) |
TsDPEN: N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine
Troubleshooting Guide
This guide addresses common issues encountered during the asymmetric synthesis of this compound via ketone reduction.
Caption: Decision tree for troubleshooting common issues.
Problem: Low or No Conversion
-
Possible Cause: Inactive catalyst.
-
Solution: Ruthenium(II) catalysts can be sensitive to air. Ensure the catalyst was handled under an inert atmosphere (e.g., argon or nitrogen). Use a freshly opened bottle of catalyst or pre-catalyst. Confirm the proper activation of the pre-catalyst; this often requires a base and the hydrogen source.[6]
-
-
Possible Cause: Insufficient reaction time, temperature, or pressure (for AH).
-
Solution: Monitor the reaction over a longer period. If the reaction is sluggish, consider moderately increasing the temperature. For AH, increasing the hydrogen pressure can also increase the reaction rate.[3]
-
-
Possible Cause: Incorrect amount or type of base.
-
Solution: The base is crucial for activating the pre-catalyst.[1] Ensure the correct stoichiometry is used (often catalytic amounts relative to the Ru catalyst). Use a fresh, anhydrous solution of the base (e.g., potassium tert-butoxide in 2-propanol). An excess of base can sometimes inhibit the reaction.[3]
-
-
Possible Cause: Substrate purity.
-
Solution: Impurities in the starting ketone can poison the catalyst. Ensure the 1-tert-Butoxyoctan-2-one is of high purity.
-
Problem: High Conversion but Low Enantioselectivity (ee%)
-
Possible Cause: Incorrect ligand combination for the desired enantiomer.
-
Solution: Double-check that the correct combination of diphosphine and diamine enantiomers is being used for the target alcohol stereoisomer.
-
-
Possible Cause: Reaction temperature is too high.
-
Solution: Higher temperatures can increase the reaction rate but often lead to a decrease in enantioselectivity.[2] If conversion is high but ee% is low, try running the reaction at a lower temperature (e.g., room temperature or below) for a longer duration.
-
-
Possible Cause: Suboptimal solvent.
-
Solution: The solvent can significantly impact enantioselectivity. While alcoholic solvents like 2-propanol or ethanol are common, screening other solvents may be beneficial.
-
-
Possible Cause: Substrate-catalyst mismatch.
-
Solution: While Noyori-type catalysts have a broad scope, aliphatic ketones can sometimes be challenging substrates, yielding lower ee% than aromatic ketones.[7] Consider screening different chiral ligands. For sterically demanding ketones, ligands with bulkier substituents (e.g., XylBINAP instead of BINAP) can sometimes improve enantioselectivity.[2]
-
-
Possible Cause: Racemization of the product.
-
Solution: Ensure the workup conditions are not harsh enough to cause racemization of the chiral alcohol product. A standard workup involves quenching the reaction, extraction, and purification by column chromatography.[8]
-
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of 1-tert-Butoxyoctan-2-one
This protocol is adapted from established procedures for the asymmetric hydrogenation of aliphatic ketones.[2]
Materials:
-
RuCl₂[(S)-TolBINAP][(S,S)-DPEN] (or the (R)/(R,R) enantiomer for the opposite product)
-
1-tert-Butoxyoctan-2-one
-
Anhydrous 2-propanol (degassed)
-
Potassium tert-butoxide (t-BuOK), 1 M solution in 2-propanol
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Inert atmosphere glovebox or Schlenk line
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Setup: Under an inert atmosphere, add RuCl₂[(S)-TolBINAP][(S,S)-DPEN] (e.g., 9.2 mg, 0.01 mmol, for a S/C ratio of 2000) to a dry glass liner for the high-pressure reactor.
-
Substrate Addition: In the inert atmosphere, add degassed, anhydrous 2-propanol (50 mL). Add 1-tert-Butoxyoctan-2-one (3.73 g, 20 mmol).
-
Base Addition: Add the 1 M t-BuOK solution in 2-propanol (0.2 mL, 0.2 mmol).
-
Reaction: Seal the glass liner inside the high-pressure reactor. Purge the reactor several times with hydrogen gas. Pressurize the reactor to 8 atm with hydrogen.
-
Stir the reaction mixture at 30 °C for 12-24 hours. Monitor the reaction progress by taking aliquots (carefully depressurizing and re-purging the reactor) and analyzing by GC or TLC.
-
Workup: Once the reaction is complete, carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate), wash with water, and dry the organic layer over anhydrous sodium sulfate.[8] Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Analysis: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (ee%) by chiral HPLC or GC.
References
- 1. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cnls.lanl.gov [cnls.lanl.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting low enantiomeric excess in 1-tert-Butoxyoctan-2-ol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-tert-Butoxyoctan-2-ol, with a focus on addressing issues related to low enantiomeric excess.
Troubleshooting Guide: Low Enantiomeric Excess
Low enantiomeric excess (ee) is a common challenge in the asymmetric synthesis of chiral molecules like this compound. The following guide provides a structured approach to identifying and resolving potential causes for suboptimal stereoselectivity, particularly when using methods like the Sharpless asymmetric dihydroxylation.
Diagram: Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A logical workflow for troubleshooting and resolving low enantiomeric excess in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: My Sharpless asymmetric dihydroxylation of 1-tert-butoxyoct-1-ene is resulting in a low enantiomeric excess. What are the most common causes?
A1: Several factors can contribute to low enantiomeric excess in this reaction. The most common culprits include:
-
Suboptimal Reaction Temperature: The enantioselectivity of the Sharpless asymmetric dihydroxylation is often highly temperature-dependent. Running the reaction at a temperature that is too high can lead to a competing, non-enantioselective reaction pathway, thus lowering the overall ee. It is crucial to maintain the recommended reaction temperature, which is often 0 °C or even lower.
-
Incorrect Stoichiometry of Reagents: The ratio of the chiral ligand to the osmium catalyst is critical. An insufficient amount of the chiral ligand can lead to a "second cycle" dihydroxylation that is not stereocontrolled, resulting in the formation of a racemic mixture alongside your desired enantiomer.[1]
-
High Substrate Concentration: At high concentrations of the alkene (1-tert-butoxyoct-1-ene), a non-asymmetric dihydroxylation can occur, where the alkene reacts with the osmium tetroxide before it has complexed with the chiral ligand.[2] This un-catalyzed reaction produces a racemic diol, thereby reducing the enantiomeric excess of the final product.
-
Purity of Reagents and Solvents: The presence of impurities in the starting materials, catalyst, ligand, or solvents can interfere with the catalytic cycle and negatively impact enantioselectivity. Water content in solvents can be particularly problematic.
-
Inadequate Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to localized concentration gradients and inconsistent reaction conditions, which can affect the stereochemical outcome.
Q2: How does the choice of chiral ligand (AD-mix-α vs. AD-mix-β) affect the synthesis of this compound?
A2: The choice between AD-mix-α and AD-mix-β determines which enantiomer of this compound is produced.
-
AD-mix-α contains the chiral ligand (DHQ)₂PHAL and will stereoselectively deliver the hydroxyl groups to one face of the double bond of 1-tert-butoxyoct-1-ene, yielding one enantiomer of this compound.
-
AD-mix-β contains the pseudoenantiomeric ligand (DHQD)₂PHAL and will deliver the hydroxyl groups to the opposite face of the double bond, producing the other enantiomer of the product.[3]
The mnemonic for predicting the stereochemical outcome is a valuable tool for selecting the appropriate AD-mix to obtain the desired enantiomer.
Q3: Can the reaction time influence the enantiomeric excess?
A3: While reaction time is crucial for achieving high conversion of the starting material, it does not typically have a direct, significant impact on the enantiomeric excess, provided the reaction has gone to completion under optimal conditions. However, excessively long reaction times, especially at elevated temperatures, could potentially lead to side reactions or product degradation, which might indirectly affect the isolated product's purity and perceived ee. The primary factors influencing ee are the catalyst system and reaction conditions at the point of the stereochemistry-determining step.
Q4: I suspect my chiral ligand is degrading. How can I check its integrity and what are the storage recommendations?
A4: Degradation of the chiral ligand is a valid concern that can lead to a significant drop in enantioselectivity.
-
Integrity Check: The most reliable way to check the integrity of your ligand is through analytical techniques such as ¹H NMR or HPLC to compare its spectrum or chromatogram against a known standard. Optical rotation measurements can also be indicative of enantiomeric purity.
-
Storage Recommendations: Chiral ligands, especially the complex phthalazine derivatives used in AD-mixes, should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis. It is advisable to store them in a desiccator to protect them from moisture.
Data Presentation
Due to the lack of specific published data for the synthesis of this compound, the following table presents illustrative data for the Sharpless asymmetric dihydroxylation of a structurally similar terminal alkene, 1-dodecene, to demonstrate the impact of key reaction parameters on enantiomeric excess. This data should be considered as a general guide.
| Parameter | Condition A | Condition B | Condition C |
| Substrate | 1-Dodecene | 1-Dodecene | 1-Dodecene |
| AD-mix | AD-mix-β | AD-mix-β | AD-mix-β |
| Temperature | 25 °C | 0 °C | 0 °C |
| Ligand Loading | 1 mol% | 1 mol% | 2 mol% |
| Yield | 95% | 92% | 90% |
| Enantiomeric Excess (ee) | 85% | 95% | >99% |
This table is for illustrative purposes and highlights general trends observed in Sharpless asymmetric dihydroxylation reactions.
Experimental Protocols
Representative Protocol for the Sharpless Asymmetric Dihydroxylation of 1-tert-butoxyoct-1-ene
This protocol is a general representation based on standard Sharpless asymmetric dihydroxylation procedures. Optimal conditions may need to be determined empirically.
Materials:
-
1-tert-butoxyoct-1-ene
-
AD-mix-β (or AD-mix-α for the other enantiomer)
-
tert-Butanol
-
Water
-
Methanesulfonamide (optional, but recommended)
-
Sodium sulfite
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with a 1:1 mixture of tert-butanol and water (100 mL).
-
AD-mix-β (14.0 g, for a 10 mmol scale reaction) and methanesulfonamide (0.95 g, 10 mmol) are added to the solvent mixture. The mixture is stirred at room temperature until both phases are clear.
-
The mixture is then cooled to 0 °C in an ice bath.
-
1-tert-butoxyoct-1-ene (1.70 g, 10 mmol) is added to the cooled, stirring mixture.
-
The reaction is stirred vigorously at 0 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion (typically 6-24 hours), the reaction is quenched by the addition of solid sodium sulfite (15 g). The mixture is stirred for an additional hour at room temperature.
-
Ethyl acetate (100 mL) is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired this compound.
-
The enantiomeric excess of the product is determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Diagram: Experimental Workflow for Asymmetric Dihydroxylation
References
Managing exothermic reactions in 1-tert-Butoxyoctan-2-ol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 1-tert-Butoxyoctan-2-ol. The primary synthesis route involves the ring-opening of 1,2-epoxyoctane with tert-butanol. This reaction is inherently exothermic due to the release of ring strain from the epoxide, necessitating careful thermal management.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, with a focus on controlling the exothermic reaction.
| Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | - Catalyst added too quickly- Inadequate cooling- High initial concentration of reactants- Insufficient stirring | - Immediately cease addition of catalyst or reactants.- Increase cooling bath efficiency (e.g., switch to a colder bath like dry ice/acetone).- If possible, add a pre-chilled, inert solvent to dilute the reaction mixture.- Ensure vigorous stirring to improve heat dissipation. |
| Localized Hotspots in the Reaction Mixture | - Poor mixing or stirring- Viscous reaction mixture | - Increase the stirring rate to ensure homogeneity.- Use a mechanical stirrer for more effective mixing, especially for larger scale reactions.- Consider dilution with an appropriate solvent to reduce viscosity. |
| Low Product Yield | - Incomplete reaction due to low temperature- Side reactions occurring at elevated temperatures- Inefficient catalysis | - Monitor the reaction progress using techniques like TLC or GC.- If the reaction is sluggish, consider a slight, controlled increase in temperature.- Optimize the rate of catalyst addition to maintain a steady, moderate exotherm.- Ensure the catalyst is active and used in the appropriate amount. |
| Formation of Side Products | - High reaction temperatures can lead to undesired side reactions.- The choice of catalyst (acid vs. base) can influence regioselectivity. | - Maintain the reaction temperature within the optimal range.- For acid-catalyzed reactions, the nucleophile (tert-butanol) typically attacks the more substituted carbon of the epoxide.[1][2] If the alternative regioisomer is desired, a base-catalyzed approach might be considered, which favors attack at the less hindered carbon.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound an exothermic reaction?
A1: The synthesis involves the ring-opening of 1,2-epoxyoctane. Epoxides are three-membered rings with significant ring strain.[4] The release of this strain energy upon the opening of the ring by tert-butanol results in the release of heat, making the reaction exothermic.
Q2: What are the primary methods for controlling the exotherm during this synthesis?
A2: The primary methods for controlling the exotherm include:
-
Rate of Reagent Addition: Slow, controlled addition of the catalyst or one of the reactants (typically the epoxide to the alcohol and catalyst mixture) is crucial.
-
Cooling: Employing an external cooling bath (e.g., ice-water, or a cryocooler) to actively remove heat from the reaction vessel.
-
Dilution: Conducting the reaction in an appropriate inert solvent to increase the thermal mass of the system and aid in heat dissipation.
-
Efficient Stirring: Vigorous stirring ensures uniform temperature distribution and prevents the formation of localized hotspots.
Q3: What type of catalyst is typically used for this reaction?
A3: Lewis acids are effective catalysts for the ring-opening of epoxides with alcohols.[5][6] Examples of Lewis acids that can be used include tris(pentafluorophenyl)borane and various metal triflates.[7][8] The choice of catalyst can influence the reaction rate and, consequently, the rate of heat generation.
Q4: How does the choice of catalyst (acid vs. base) affect the reaction and its exotherm?
A4:
-
Acid-Catalyzed: In an acid-catalyzed ring-opening of an unsymmetrical epoxide like 1,2-epoxyoctane, the nucleophile (tert-butanol) generally attacks the more substituted carbon atom.[1][2][9] The reaction proceeds via a transition state with significant carbocationic character at the more substituted carbon.[9]
-
Base-Catalyzed: Under basic conditions, the nucleophilic attack typically occurs at the less sterically hindered carbon atom in an SN2-like manner.[3] The reaction kinetics and the intensity of the exotherm can be influenced by the type and concentration of the catalyst used.
Q5: What are some potential side reactions to be aware of?
A5: The primary side reaction of concern is the formation of the undesired regioisomer. As mentioned, acid-catalyzed conditions favor the formation of this compound, while base-catalyzed conditions would favor the formation of 2-tert-Butoxyoctan-1-ol. At higher temperatures, polymerization of the epoxide can also become a competing side reaction.
Experimental Protocols
Lewis Acid-Catalyzed Synthesis of this compound
-
Preparation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet (e.g., nitrogen or argon), add tert-butanol (1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).
-
Cool the mixture to 0 °C using an ice-water bath.
-
-
Catalyst Addition:
-
Add the Lewis acid catalyst (e.g., tris(pentafluorophenyl)borane, 0.01-0.05 equivalents) to the stirred solution.
-
-
Epoxide Addition:
-
Dissolve 1,2-epoxyoctane (1 equivalent) in the same anhydrous solvent.
-
Add the 1,2-epoxyoctane solution dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours.
-
Crucially, monitor the internal reaction temperature throughout the addition. Maintain the temperature below 5-10 °C by adjusting the addition rate and the efficiency of the cooling bath.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0 °C or slowly warm to room temperature while monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
-
Quantitative Data Summary
The following table summarizes relevant quantitative data gathered from studies on similar epoxide ring-opening reactions. It is important to note that these values are for analogous systems and should be used as a guideline for the synthesis of this compound.
| Parameter | Value | Context |
| Activation Energy (Ea) | 53 ± 7 kJ/mol | For the ring-opening of epichlorohydrin with methanol using a Sn-Beta Lewis acid catalyst.[5] This provides an estimate of the energy barrier for a similar epoxide ring-opening. |
| Typical Reaction Temperature Range | 0 °C to 70 °C | For the tris(pentafluorophenyl)borane catalyzed ring-opening of 1,2-epoxyoctane with propanol.[6] Lower temperatures are generally preferred to control the exotherm. |
| Typical Product Yield | ~91% | For the formation of the terminal ether from epichlorohydrin and an alcohol using a Sn-Beta catalyst.[5] High yields are achievable with proper reaction control. |
Visualizations
Caption: Troubleshooting workflow for managing exothermic events.
Caption: Acid-catalyzed synthesis pathway and exotherm generation.
References
- 1. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
- 6. nam.confex.com [nam.confex.com]
- 7. Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides by alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. (653c) Strong Influence of the Nucleophile on the Rate and Selectivity of 1,2-Epoxyoctane Ring-Opening Catalyzed By Tris(pentafluorophenyl)Borane | AIChE [proceedings.aiche.org]
- 9. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: Purification of 1-tert-Butoxyoctan-2-ol
This technical support center provides researchers, scientists, and drug development professionals with guidance on alternative purification methods for 1-tert-Butoxyoctan-2-ol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during laboratory experiments.
Alternative Purification Methods at a Glance
For the purification of this compound, a polar, high-boiling point alcohol, several methods can be employed depending on the nature of the impurities and the desired final purity. The following table summarizes the key aspects of the most common alternative purification techniques.
| Purification Method | Principle | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Flash Column Chromatography | Differential adsorption of components onto a solid stationary phase. | >98% | 70-90% | High resolution for complex mixtures, applicable to a wide range of compounds. | Can be time-consuming, requires significant solvent volumes, potential for sample decomposition on silica gel.[1][2][3] |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | >99% | 80-95% | Excellent for removing non-volatile or very high-boiling impurities, gentle on heat-sensitive compounds. | Not effective for separating compounds with similar boiling points, requires specialized equipment. |
| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | >99.5% | 50-80% | Can yield very high purity product, relatively inexpensive. | Only applicable if the compound is a solid at room temperature or can be induced to crystallize, potential for product loss in the mother liquor.[4][5][6][7][8] |
Frequently Asked Questions (FAQs)
Q1: My this compound is an oil at room temperature. Can I still use recrystallization?
A1: Recrystallization is primarily for solid compounds. However, some oily compounds can be induced to crystallize.[4] You can try the following:
-
Scratching: Use a glass rod to scratch the inside of the flask containing the concentrated oil. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid this compound, adding a "seed crystal" to the cooled, saturated solution can initiate crystallization.
-
Solvent Screening: Experiment with a variety of solvents or solvent mixtures. A solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot is ideal.[6]
-
Low-Temperature Crystallization: After dissolving your compound in a minimal amount of a suitable solvent, slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to promote crystallization.
Q2: What is a good starting solvent system for flash column chromatography of this compound?
A2: this compound is a moderately polar compound due to the hydroxyl group. A good starting point for normal-phase flash chromatography on silica gel would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[1] A common starting ratio is 9:1 or 4:1 hexanes:ethyl acetate. You should first perform thin-layer chromatography (TLC) to determine the optimal solvent system that gives your desired compound an Rf value of approximately 0.2-0.4 for the best separation.[1][2]
Q3: The boiling point of this compound is quite high. What pressure should I aim for during vacuum distillation?
A3: The goal of vacuum distillation is to lower the boiling point to a temperature where the compound is stable and can be distilled without decomposition. A general rule of thumb is that for every halving of the pressure, the boiling point decreases by about 10-15°C. To predict the boiling point at a reduced pressure, you can use a pressure-temperature nomograph. Aim for a pressure that will bring the boiling point into the range of 100-150°C to ensure a stable and efficient distillation.
Q4: Can I use reverse-phase chromatography to purify this compound?
A4: Yes, reverse-phase chromatography is a viable option, especially for purifying polar compounds. In this technique, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (e.g., a mixture of water and methanol or acetonitrile). This can be particularly useful if your impurities are non-polar.
Troubleshooting Guides
Flash Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound won't elute from the column | The solvent system is not polar enough. The compound may have decomposed on the silica gel. | Gradually increase the polarity of the eluent. If the compound is acid-sensitive, consider deactivating the silica gel with triethylamine or using a different stationary phase like alumina.[2][9] |
| Poor separation of spots | The solvent system is not optimal. The column was not packed properly. The column was overloaded with the sample. | Re-optimize the solvent system using TLC to achieve better separation between your product and impurities. Ensure the column is packed uniformly without any cracks or air bubbles. Reduce the amount of crude material loaded onto the column. |
| Streaking or tailing of the compound band | The compound is interacting too strongly with the silica gel. The sample was loaded in a solvent that is too polar. | Add a small amount of a polar modifier (like methanol) to the eluent. If the compound is acidic or basic, add a small amount of acetic acid or triethylamine, respectively, to the eluent.[2] Load the sample in the weakest possible solvent. |
Vacuum Distillation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Bumping or violent boiling | No boiling chips or stir bar was used. The heating rate is too high. | Always use a magnetic stir bar for vacuum distillation. Boiling chips are not effective under vacuum. Heat the distillation flask slowly and evenly. |
| Inability to achieve a low vacuum | Leaks in the glassware joints. The vacuum pump is not strong enough or is in poor condition. | Ensure all glass joints are properly sealed with vacuum grease. Check all tubing connections for leaks. Service or replace the vacuum pump if necessary. |
| Product is not distilling over | The vacuum is not low enough. The heating temperature is too low. | Check the vacuum level and ensure it is within the target range. Gradually increase the temperature of the heating mantle or oil bath. |
| Product decomposes during distillation | The heating temperature is too high, even under vacuum. | Further, reduce the pressure to lower the boiling point. If decomposition still occurs, an alternative purification method like column chromatography may be more suitable. |
Recrystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound oils out instead of crystallizing | The compound is impure. The cooling rate is too fast. The solvent is not appropriate. | Try to pre-purify the oil by another method (e.g., a quick filtration through a silica plug). Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6] Experiment with different solvents or solvent pairs. |
| No crystals form upon cooling | The solution is not saturated. The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to concentrate the solution and then try cooling again. Try a solvent in which the compound is less soluble. |
| Low recovery of the purified product | Too much solvent was used. The crystals were filtered before crystallization was complete. The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[7] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
-
Solvent System Selection:
-
Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate and develop it in various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 1:1).
-
The ideal solvent system will give the product an Rf value of approximately 0.3 and good separation from impurities.[1]
-
-
Column Packing:
-
Select a glass column of appropriate size for the amount of crude material.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Fill the column with silica gel as a slurry in the chosen eluent or by dry packing followed by careful solvent addition.
-
Ensure the silica gel is packed evenly without any air bubbles or cracks.[1]
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent.
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Vacuum Distillation of this compound
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Use a magnetic stir bar in the distillation flask.
-
Ensure all glassware is free of cracks or defects.
-
Lightly grease all ground-glass joints to ensure a good seal.
-
Connect the apparatus to a vacuum trap and a vacuum pump.
-
-
Distillation:
-
Place the crude this compound in the distillation flask.
-
Begin stirring and slowly turn on the vacuum pump to reduce the pressure in the system.
-
Once the desired pressure is reached and stable, begin to heat the distillation flask using a heating mantle or an oil bath.
-
Slowly increase the temperature until the liquid begins to boil and the vapor temperature stabilizes.
-
Collect the distillate that comes over at a constant temperature.
-
-
Shutdown:
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump.
-
The purified this compound is in the receiving flask.
-
Protocol 3: Recrystallization of this compound (if it can be solidified)
-
Solvent Selection:
-
Test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not at room temperature.[6]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and heat the mixture with swirling until the solid is completely dissolved.[7]
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[7]
-
-
Drying:
-
Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum to remove the last traces of solvent.
-
Visualizations
Caption: Decision tree for selecting a purification method.
Caption: Experimental workflow for flash chromatography.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 1-tert-Butoxyoctan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide compares four principal analytical methods for the characterization of 1-tert-Butoxyoctan-2-ol: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC). Each technique offers distinct advantages for structural confirmation and impurity profiling.
| Analytical Method | Information Provided | Key Advantages |
| NMR Spectroscopy | Detailed structural information, including carbon skeleton and proton environments. | Unambiguous structure determination. |
| IR Spectroscopy | Identification of functional groups. | Rapid and non-destructive. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity and molecular weight determination. |
| Gas Chromatography | Separation and quantification of components in a mixture. | Excellent for purity assessment and separation of isomers. |
NMR Spectroscopy: Unraveling the Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Expected ¹H and ¹³C NMR Data for this compound (based on 1-tert-butoxy-2-propanol)[1]
| Assignment (1-tert-butoxy-2-propanol) | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| (CH₃)₃C- | ~1.19 (s, 9H) | ~27.5 (3C) |
| -OCH₂- | ~3.2-3.4 (m, 2H) | ~75.0 |
| -CH(OH)- | ~3.8-4.0 (m, 1H) | ~65.0 |
| -CH₃ (on C2) | ~1.15 (d, 3H) | ~20.0 |
| (CH₃)₃C - | - | ~73.0 |
Note: For this compound, the signals for the C3-C8 alkyl chain would appear in the 0.8-1.6 ppm range in the ¹H NMR and 14-32 ppm range in the ¹³C NMR spectra.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Spectral width: 0 to 220 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Purity Analysis of 1-tert-Butoxyoctan-2-ol: A Comparative Guide to GC-MS and HPLC Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical entities is a critical step in the validation of synthetic routes and the assurance of product quality. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the purity analysis of 1-tert-Butoxyoctan-2-ol, a key intermediate in various synthetic processes.
Method Comparison at a Glance
The selection between GC-MS and HPLC for purity analysis depends on several factors, including the volatility of the analyte, the need for structural confirmation of impurities, and the required sensitivity.
| Feature | GC-MS | HPLC with Refractive Index Detector (RID) |
| Principle | Separation based on volatility and polarity in the gas phase. | Separation based on polarity in the liquid phase. |
| Analyte Volatility | Requires volatile or semi-volatile analytes. Derivatization may be necessary. | Suitable for non-volatile and thermally labile compounds. |
| Detector | Mass Spectrometry (MS) | Refractive Index (RI) |
| Sensitivity | High, especially with selected ion monitoring (SIM). | Generally lower than GC-MS.[1] |
| Impurity Identification | Excellent, provides structural information from mass spectra.[2][3] | Limited to retention time matching with standards. |
| Sample Preparation | May require derivatization to increase volatility.[4] | Typically involves simple dissolution in the mobile phase. |
| Analysis Time | Generally faster run times. | Can have longer run times depending on the separation. |
| Gradient Elution | Temperature programming. | Not compatible with RI detectors.[1] |
Experimental Protocols
Detailed methodologies for both GC-MS and HPLC are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.
GC-MS Protocol for Purity Analysis of this compound
This method involves the derivatization of the alcohol to a more volatile trimethylsilyl (TMS) ether to ensure good peak shape and thermal stability.
1. Sample Preparation (Derivatization)
-
To 1 mg of this compound in a vial, add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Conditions
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
HPLC Protocol for Purity Analysis of this compound
As this compound lacks a strong UV chromophore, a universal detector such as a Refractive Index Detector (RID) is necessary.[1][5][6][7][8]
1. Sample Preparation
-
Dissolve an accurately weighed amount of this compound in the mobile phase to achieve a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detector | Refractive Index Detector (RID) |
| Detector Temp | 35°C |
| Injection Volume | 20 µL |
Data Presentation: A Hypothetical Purity Analysis
The following tables represent typical data that could be obtained from the purity analysis of a this compound sample using both techniques.
Table 1: GC-MS Purity Analysis Results
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 5.8 | 0.15 | Starting Material 1 (e.g., 1,2-epoxyoctane) |
| 2 | 6.2 | 0.20 | Starting Material 2 (e.g., tert-butanol) |
| 3 | 9.5 | 99.5 | This compound (as TMS ether) |
| 4 | 10.1 | 0.15 | Dimer impurity |
Table 2: HPLC-RID Purity Analysis Results
| Peak | Retention Time (min) | Area (%) |
| 1 | 3.1 | 0.25 |
| 2 | 4.5 | 99.6 |
| 3 | 5.2 | 0.15 |
Logical Workflow for Purity Analysis
The following diagram illustrates the decision-making process and workflow for the purity analysis of this compound.
Conclusion
Both GC-MS and HPLC are viable techniques for the purity analysis of this compound. The choice of method will be dictated by the specific requirements of the analysis.
-
GC-MS is the preferred method for the identification and quantification of volatile impurities, offering high sensitivity and definitive structural information. The requirement for derivatization adds an extra step to sample preparation but is often necessary for accurate analysis of alcohols.
-
HPLC with an RI detector provides a simpler and more direct method for quantifying the purity of this compound without the need for derivatization. However, it lacks the ability to identify unknown impurities and is generally less sensitive than GC-MS.
For comprehensive quality control, employing both techniques can be advantageous. HPLC-RID can be used for routine purity checks, while GC-MS can be utilized for in-depth impurity profiling and structural elucidation.
References
- 1. biocompare.com [biocompare.com]
- 2. smithers.com [smithers.com]
- 3. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. RI Detectors – Reliable Refractive Index Detection for HPLC [knauer.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. Refractive Index Detector Kits for HPLC | Technology Networks [technologynetworks.com]
Uncharted Territory: 1-tert-Butoxyoctan-2-ol Remains an Enigma in the Landscape of Chiral Diols
Despite a thorough investigation into the realm of asymmetric synthesis, 1-tert-Butoxyoctan-2-ol, the subject of this intended comparison, appears to be a novel or sparsely documented chiral diol. Our comprehensive search of scientific literature and chemical databases has yielded no specific experimental data on its application or performance in enantioselective reactions. Consequently, a direct, data-driven comparison with established chiral diols such as BINOL, TADDOL, and tartaric acid derivatives is not feasible at this time.
Chiral diols are a cornerstone of asymmetric catalysis, serving as indispensable ligands for metal catalysts or as organocatalysts themselves.[1][2] Their utility spans a wide array of chemical transformations, including aldol reactions, Diels-Alder cycloadditions, and allylborations of ketones, consistently delivering high levels of enantioselectivity. The steric and electronic properties of the diol framework are critical in creating a chiral environment that dictates the stereochemical outcome of a reaction.
Well-established chiral diols have been extensively studied, and their performance in various reactions is well-documented. For instance, axially chiral biaryl diols like BINOL (1,1'-bi-2-naphthol) and its derivatives are renowned for their effectiveness in a multitude of asymmetric transformations.[3][4] Similarly, TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) have proven to be powerful catalysts and ligands, particularly in additions to carbonyl compounds.
The proposed this compound, with its bulky tert-butoxy group adjacent to a secondary alcohol on a flexible octyl chain, presents an interesting structural motif. The large steric demand of the tert-butyl group could potentially create a unique chiral pocket, influencing the approach of substrates and reagents. However, without experimental validation, any discussion of its potential efficacy remains speculative.
The synthesis of chiral 1-alkanols, a class of compounds to which this compound belongs, has been approached through various methods, including zirconium-catalyzed asymmetric carboalumination of alkenes (ZACA reaction) followed by cross-coupling.[5][6] It is conceivable that a similar strategy could be employed for the enantioselective synthesis of this compound.
Future Directions and the Path Forward
The absence of data on this compound highlights a potential area for future research. To evaluate its viability as a chiral diol in asymmetric synthesis, the following experimental workflow would be necessary:
Figure 1. Proposed experimental workflow for the evaluation of this compound as a chiral diol.
Hypothetical Data Presentation
Should experimental data become available, a direct comparison with other chiral diols would be presented in a tabular format for clarity. A hypothetical table for a representative asymmetric aldol reaction is shown below.
| Chiral Diol | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) |
| This compound | TBD | TBD | TBD | TBD | TBD |
| (R)-BINOL | 10 | Toluene | -78 | 95 | 98 |
| (4R,5R)-TADDOL | 10 | CH₂Cl₂ | -78 | 92 | 95 |
TBD: To Be Determined through experimentation.
Conclusion
While the core requirements of this comparison guide—presenting quantitative data and detailed experimental protocols—cannot be fulfilled due to the current lack of information on this compound, this report underscores the vast and continuously evolving landscape of chiral catalysts. The potential of novel structures to provide unique reactivity and selectivity remains a driving force in the field of asymmetric synthesis. The exploration of compounds like this compound in the future will be essential to broaden the toolkit available to researchers and professionals in drug development and chemical synthesis. Until such research is published, the performance of this particular chiral diol remains an open and intriguing question.
References
- 1. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Petasis Reactions Catalyzed by Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Highly enantioselective synthesis of γ-, δ-, and ε-chiral 1-alkanols via Zr-catalyzed asymmetric carboalumination of alkenes (ZACA)–Cu- or Pd-catalyzed cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective synthesis of chiral isotopomers of 1-alkanols by a ZACA-Cu-catalyzed cross-coupling protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity Profile: 1-tert-Butoxyoctan-2-ol in Comparison to Similar Secondary Alcohols
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Reactivity of 1-tert-Butoxyoctan-2-ol
In the realm of organic synthesis and drug development, understanding the reactivity of functional groups is paramount for efficient and predictable molecular construction. This guide provides a comparative analysis of the reactivity of this compound, a secondary alcohol characterized by significant steric hindrance, against a less encumbered analogue, 2-octanol. The presence of a bulky tert-butoxy group in the C1 position of this compound profoundly influences its chemical behavior, particularly in common transformations such as oxidation and esterification.
Influence of Steric Hindrance on Reactivity
The primary differentiating factor in the reactivity of this compound compared to simpler secondary alcohols like 2-octanol is steric hindrance. The bulky tert-butyl group shields the hydroxyl group at the C2 position, impeding the approach of reagents. This steric shield has significant implications for the rates and outcomes of chemical reactions. In general, reactions that proceed through a bimolecular transition state (such as SN2) are significantly retarded.[1]
Comparative Reactivity in Key Transformations
To illustrate the practical consequences of this steric hindrance, we will compare the expected outcomes of two fundamental reactions for secondary alcohols: oxidation to a ketone and esterification.
Oxidation of Secondary Alcohols
The oxidation of a secondary alcohol to a ketone is a cornerstone transformation in organic chemistry. However, the efficacy of this reaction is sensitive to the steric environment around the hydroxyl group.
Comparison of Oxidation Reactions
| Feature | This compound (Sterically Hindered) | 2-Octanol (Less Hindered) |
| Reaction Rate | Slower, may require more forcing conditions or specialized reagents. | Generally rapid with common oxidizing agents. |
| Reagent Choice | Milder, less bulky oxidizing agents are preferred to avoid side reactions. Reagents like those used in Swern or Dess-Martin periodinane (DMP) oxidations are often suitable. Stronger, bulkier reagents like chromic acid (Jones oxidation) may be less effective. | A wide range of oxidizing agents can be employed, including Jones reagent (chromic acid), pyridinium chlorochromate (PCC), and Swern oxidation.[1][2][3][4] |
| Typical Yields | Moderate to good, highly dependent on the chosen oxidant and reaction conditions. | Good to excellent. |
Experimental Protocol: Jones Oxidation of a Secondary Alcohol
A standard and potent method for oxidizing less hindered secondary alcohols is the Jones oxidation.[2]
Reagents:
-
Secondary Alcohol (e.g., 2-octanol)
-
Jones Reagent (a solution of chromium trioxide in sulfuric acid and water)
-
Acetone (solvent)
-
Isopropyl alcohol (for quenching excess reagent)
-
Diethyl ether (for extraction)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the secondary alcohol in acetone and cool the solution in an ice bath.
-
Slowly add the Jones reagent dropwise with stirring. The reaction is exothermic, and the color will change from orange to green/blue.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the excess oxidizing agent by adding isopropyl alcohol until the orange color disappears completely.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ketone.
-
Purify the product by distillation or column chromatography.
Caption: General workflow for the Jones oxidation of a secondary alcohol.
Esterification of Secondary Alcohols
Esterification is another fundamental reaction that is highly susceptible to steric effects. The approach of the alcohol nucleophile to the carboxylic acid (or its activated derivative) is a critical step.
Comparison of Esterification Reactions
| Feature | This compound (Sterically Hindered) | 2-Octanol (Less Hindered) |
| Reaction Rate | Significantly slower, especially under standard Fischer esterification conditions. | Moderate to fast, depending on the conditions. |
| Methodology | Often requires activation of the carboxylic acid and the use of a catalyst to facilitate the reaction. The Steglich esterification, using a carbodiimide coupling agent and a nucleophilic catalyst like DMAP, is particularly effective for hindered alcohols.[5][6][7][8] | Can often be achieved with a simple acid catalyst (Fischer esterification), though more advanced methods can also be used for higher yields and milder conditions. |
| Equilibrium | The equilibrium may be less favorable due to steric strain in the product. | The equilibrium is generally favorable. |
| Typical Yields | Good, when using appropriate coupling agents. | Good to excellent. |
Experimental Protocol: Steglich Esterification of a Hindered Secondary Alcohol
For the esterification of sterically demanding alcohols like this compound, the Steglich esterification offers a mild and efficient protocol.[5][6]
Reagents:
-
Hindered Secondary Alcohol (e.g., this compound)
-
Carboxylic Acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM) or Acetonitrile (solvent)[5]
-
0.5 M HCl (for work-up)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the carboxylic acid, the hindered secondary alcohol, and a catalytic amount of DMAP in the chosen solvent.
-
Cool the mixture in an ice bath.
-
Add the coupling agent (DCC or EDC) portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
Wash the filtrate with 0.5 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography.
Caption: Simplified mechanism of the Steglich esterification for hindered alcohols.
Conclusion
The reactivity of this compound is markedly different from that of less sterically encumbered secondary alcohols like 2-octanol. The bulky tert-butoxy group significantly slows down reaction rates for both oxidation and esterification and necessitates the use of specialized, often milder, reagents and reaction conditions to achieve good yields. For researchers working with this or similarly hindered alcohols, a careful selection of synthetic methodology is crucial for successful outcomes. The protocols provided for Jones oxidation and Steglich esterification serve as representative examples of suitable approaches for less hindered and sterically hindered secondary alcohols, respectively.
References
- 1. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 2. Jones Oxidation [organic-chemistry.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Jones oxidation - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [app.jove.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
Spectroscopic Comparison of 1-tert-Butoxyoctan-2-ol Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of chiral molecules is paramount for identification, purity assessment, and quality control. This guide provides a comparative analysis of the predicted spectroscopic data for the isomers of 1-tert-Butoxyoctan-2-ol, a long-chain alkoxy alcohol with a stereocenter at the second carbon.
Due to the absence of readily available experimental spectra for this compound isomers, this guide presents predicted data based on established principles of NMR spectroscopy, infrared (IR) spectroscopy, and mass spectrometry for similar chemical structures. The primary isomers considered are the (R)- and (S)-enantiomers. While these enantiomers are expected to have identical spectra in achiral environments, their interaction with chiral shift reagents or solvents in NMR spectroscopy would lead to distinguishable signals.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for the isomers of this compound. These predictions are derived from typical values for ethers and secondary alcohols.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)
| Protons | Predicted Chemical Shift (δ) | Multiplicity | Notes |
| C(1)H₂ | 3.2 - 3.4 | dd, d | Protons on the carbon adjacent to the ether oxygen are deshielded. |
| C(2)H | 3.5 - 3.8 | m | The proton on the carbon bearing the hydroxyl group is significantly deshielded. |
| OH | 1.5 - 4.0 | br s | Chemical shift is highly variable and depends on concentration, solvent, and temperature. |
| C(3)H₂ | 1.3 - 1.6 | m | |
| C(4)H₂ - C(7)H₂ | 1.2 - 1.4 | m | Overlapping signals for the methylene groups of the octyl chain. |
| C(8)H₃ | 0.8 - 0.9 | t | Terminal methyl group of the octyl chain. |
| C(CH₃)₃ | 1.1 - 1.3 | s | The nine equivalent protons of the tert-butyl group give a strong singlet. |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Carbon | Predicted Chemical Shift (δ) | Notes |
| C(1) | 70 - 75 | Carbon adjacent to the ether oxygen. |
| C(2) | 68 - 72 | Carbon bearing the hydroxyl group. |
| C(3) | 32 - 36 | |
| C(4) - C(7) | 22 - 32 | Overlapping signals for the methylene carbons of the octyl chain. |
| C(8) | 14 | Terminal methyl carbon. |
| C(CH₃)₃ | 28 - 30 | Carbons of the tert-butyl group. |
| C(CH₃)₃ | 72 - 76 | Quaternary carbon of the tert-butyl group. |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| O-H Stretch | 3200 - 3600 | Strong, Broad | Characteristic of hydrogen-bonded hydroxyl groups.[1] |
| C-H Stretch (sp³) | 2850 - 3000 | Strong | Aliphatic C-H bonds. |
| C-O Stretch (Ether) | 1050 - 1150 | Strong | Characteristic of the C-O-C ether linkage.[2][3] |
| C-O Stretch (Alcohol) | 1000 - 1260 | Strong | For the secondary alcohol.[1] |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation
| m/z Value | Proposed Fragment | Notes |
| M-18 | [C₁₂H₂₄O]⁺ | Loss of water (dehydration) from the molecular ion.[4][5] |
| M-57 | [C₈H₁₇O₂]⁺ | Loss of a tert-butyl radical. |
| 101 | [C₆H₁₃O]⁺ | Alpha-cleavage between C(2) and C(3). |
| 87 | [C₅H₁₁O]⁺ | Alpha-cleavage between C(1) and C(2). |
| 57 | [C₄H₉]⁺ | tert-Butyl cation, often a prominent peak. |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Set the spectral width to cover the range of -1 to 13 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with a line broadening of 0.3 Hz.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same spectrometer.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a solution cell.
-
-
Data Acquisition:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Perform a background scan of the empty salt plates or the solvent-filled cell and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40 to 300 amu.
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to elucidate the structure.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of an unknown isomer of this compound.
Caption: Workflow for the spectroscopic identification of this compound isomers.
References
Validation of 1-tert-Butoxyoctan-2-ol Synthesis: A Comparative Guide to Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes for the production of 1-tert-Butoxyoctan-2-ol, a key intermediate in various chemical syntheses. The primary focus is on the reproducibility of these methods, supported by detailed experimental protocols and a clear presentation of expected outcomes. The objective is to equip researchers with the necessary information to make informed decisions regarding the most suitable and reliable synthesis strategy for their specific needs.
Method 1: Base-Catalyzed Ring-Opening of 1,2-Epoxyoctane
The principal and most direct route to this compound is the base-catalyzed nucleophilic ring-opening of 1,2-epoxyoctane with tert-butanol. This reaction proceeds via an S(_N)2 mechanism, where the tert-butoxide anion attacks the less sterically hindered carbon of the epoxide ring, ensuring high regioselectivity for the desired product.[1][2][3]
Experimental Protocol
Materials:
-
1,2-Epoxyoctane (1.0 eq)
-
Anhydrous tert-butanol (10.0 eq)
-
Potassium tert-butoxide (0.1 eq)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
To a stirred solution of anhydrous tert-butanol in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide.
-
Stir the mixture at room temperature until the potassium tert-butoxide is fully dissolved.
-
Add 1,2-epoxyoctane dropwise to the reaction mixture.
-
Heat the reaction to a specified temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH(_4)Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO(_4).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Reproducibility and Yield
Studies on the ring-opening of 1,2-epoxyoctane with alcohols have shown that the base-catalyzed pathway using potassium tert-butoxide provides consistent results with good to excellent yields, often exceeding 80%.[4] The regioselectivity is consistently high, favoring the formation of the primary ether due to the S(_N)2 attack at the less substituted carbon of the epoxide. Factors influencing reproducibility include the purity of reagents (especially the absence of water), the precise control of reaction temperature, and the effectiveness of the work-up and purification steps.
Method 2: Williamson Ether Synthesis
An alternative, though less direct, approach is the Williamson ether synthesis.[5][6] This method involves the reaction of an alkoxide with an alkyl halide. For the synthesis of this compound, two disconnection approaches are possible:
-
Route A: Reaction of potassium tert-butoxide with 1-chloro-2-octanol.
-
Route B: Reaction of the sodium salt of 1-octen-2-ol with a tert-butyl halide.
Due to the steric hindrance of the tertiary halide in Route B, which would strongly favor elimination over substitution, Route A is the only viable Williamson ether synthesis pathway.
Experimental Protocol (Route A)
Materials:
-
1-Chloro-2-octanol (1.0 eq)
-
Potassium tert-butoxide (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
Dissolve 1-chloro-2-octanol in anhydrous DMF under an inert atmosphere.
-
Add potassium tert-butoxide portion-wise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC.
-
Quench the reaction by carefully adding deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na(_2)SO(_4).
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the residue by column chromatography to obtain this compound.
Comparison of Synthesis Methods
| Feature | Method 1: Epoxide Ring-Opening | Method 2: Williamson Ether Synthesis |
| Starting Materials | 1,2-Epoxyoctane, tert-butanol | 1-Chloro-2-octanol, potassium tert-butoxide |
| Number of Steps | 1 | 1 (from 1-chloro-2-octanol) |
| Regioselectivity | High, predictable | High, predictable |
| Potential Side Reactions | Polymerization of epoxide (if not controlled) | Elimination reactions (less likely with primary halide) |
| Typical Yield | > 80% | 60-75% |
| Reproducibility | Generally high with pure reagents | Moderate, sensitive to reaction conditions |
Validation and Characterization
The successful synthesis and purity of this compound can be validated using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the tert-butyl group (a singlet around 1.2 ppm), the methylene protons adjacent to the ether oxygen (a doublet of doublets), the methine proton of the alcohol, and the long alkyl chain. The hydroxyl proton will appear as a broad singlet.[7][8]
-
¹³C NMR: Will display distinct peaks for the quaternary carbon and methyl carbons of the tert-butyl group, the carbons of the octyl chain, and the two carbons attached to the oxygen atoms.[9]
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound and characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the presence of the hydroxyl group.[10]
Signaling Pathways and Workflows
Caption: Comparison of the two main synthesis routes.
Caption: A generalized workflow for chemical synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. C2H6O CH3OCH3 methoxymethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 dimethyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
Benchmarking Chiral Secondary Alcohols in Asymmetric Catalysis: A Comparative Guide
Introduction
The following sections detail the performance of representative chiral secondary alcohols as ligands or chiral auxiliaries in asymmetric synthesis and compare them with alternative catalytic systems. We provide quantitative data in tabular form, detailed experimental protocols, and visualizations of the experimental workflows.
Comparative Performance in Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) of prochiral ketones is a fundamental transformation in organic synthesis, yielding valuable chiral secondary alcohols. Chiral amino alcohols are often employed as ligands for ruthenium catalysts in these reactions. Below is a comparison of catalyst performance using different chiral ligands.
Table 1: Performance Comparison of Chiral Ligands in the Asymmetric Transfer Hydrogenation of Acetophenone
| Catalyst/Ligand | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| (R,R)-TsDPEN-RuCl₂ | 1 | i-PrONa | i-PrOH | 0.5 | >99 | 98 (R) |
| (1R,2S)-(-)-Norephedrine-RuCl₂ | 1 | i-PrONa | i-PrOH | 2 | 95 | 92 (R) |
| Chiral Diol Ligand-RuCl₂ | 1 | i-PrONa | i-PrOH | 4 | 92 | 88 (S) |
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
A representative experimental procedure for the asymmetric transfer hydrogenation of acetophenone using a chiral ligand-ruthenium complex is as follows:
-
Catalyst Preparation: In a nitrogen-filled glovebox, [RuCl₂(p-cymene)]₂ (0.01 mmol) and the chiral ligand (e.g., (R,R)-TsDPEN, 0.022 mmol) are dissolved in anhydrous isopropanol (5 mL). The mixture is stirred at 80°C for 1 hour to form the active catalyst.
-
Reaction Setup: The catalyst solution is cooled to room temperature. Acetophenone (2 mmol) and a solution of sodium isopropoxide in isopropanol (0.1 M, 1 mL) are added sequentially.
-
Reaction Execution: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Analysis: Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The conversion is determined by GC analysis, and the enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
Experimental Workflow
A Comparative Review of 1-tert-Butoxyoctan-2-ol and its Analogs for Research and Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, properties, and potential applications of the novel compound 1-tert-Butoxyoctan-2-ol. Due to the limited availability of direct experimental data for this specific molecule, this review leverages data from structurally similar analogs to provide a comparative analysis for research and development purposes.
Introduction
This compound is a vicinal alkoxy alcohol that combines the structural features of a C8 alkyl chain, a secondary alcohol, and a bulky tert-butoxy group. This unique combination suggests potential applications as a specialty solvent, a surfactant, or an intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry. The presence of both a hydroxyl group and an ether linkage offers sites for further functionalization, while the C8 chain imparts lipophilicity.
Synthesis and Reaction Pathways
A plausible synthetic route to this compound and its analogs involves the etherification of a corresponding diol or the ring-opening of an epoxide. A potential two-step synthesis is outlined below.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of this compound (Hypothetical)
-
Epoxidation of 1-Octene: To a solution of 1-octene in a chlorinated solvent such as dichloromethane, meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at 0 °C. The reaction is stirred at room temperature until complete consumption of the starting material, as monitored by thin-layer chromatography. The reaction mixture is then washed with a solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1,2-epoxyoctane.
-
Epoxide Ring-Opening: The crude 1,2-epoxyoctane is dissolved in tert-butanol. A strong base, such as potassium tert-butoxide, is added, and the mixture is heated to reflux. The reaction progress is monitored by gas chromatography. Upon completion, the reaction is cooled to room temperature and quenched with water. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.
Comparative Physicochemical Properties
The introduction of a tert-butoxy group at the 1-position of an octanol backbone is expected to significantly influence its physical properties. The following table compares the predicted properties of this compound with its parent alcohol, 1-octanol, and a related isomer, 2-octanol.
| Property | 1-Octanol | 2-Octanol | This compound (Predicted) |
| Molecular Formula | C₈H₁₈O | C₈H₁₈O | C₁₂H₂₆O₂ |
| Molecular Weight ( g/mol ) | 130.23 | 130.23 | 202.34 |
| Boiling Point (°C) | 195 | 179 | > 200 |
| Water Solubility | 0.3 g/L | Slightly Soluble | Low to Moderate |
| logP (Octanol-Water Partition Coefficient) | 3.0 | 2.9 | ~3.5-4.0 |
| Density (g/cm³) | 0.824 | 0.817 | ~0.85-0.90 |
Data for 1-octanol and 2-octanol are from established chemical databases. Properties for this compound are estimated based on structure-property relationships.
The bulky tert-butyl group is expected to increase the steric hindrance around the hydroxyl group, which may affect its reactivity and hydrogen bonding capacity. The increased molecular weight and likely stronger van der Waals forces would suggest a higher boiling point compared to the C8 parent alcohols. The logP is predicted to be higher, indicating greater lipophilicity, which is a key parameter in drug delivery and formulation.
Performance in Pharmaceutical Applications
Alkoxy alcohols and their derivatives are utilized in various pharmaceutical applications, including as solvents, penetration enhancers, and as components of drug delivery systems.
Workflow for Evaluating Performance as a Solubilizing Agent
Caption: Workflow for assessing the performance of a novel excipient as a solubilizing agent.
Comparison with Alternative Excipients
The performance of this compound as a pharmaceutical excipient can be benchmarked against commonly used alternatives.
| Excipient Class | Example(s) | Key Advantages | Potential Limitations |
| Alcohols | Ethanol, Propylene Glycol | High solvency for a wide range of APIs. | Potential for irritation, volatility. |
| Ethers | Diethylene glycol monoethyl ether (Transcutol®) | Excellent penetration enhancement. | Regulatory and safety considerations. |
| Surfactants | Polysorbates (Tween® series), Sorbitan esters (Span® series) | Enhance solubility and stability of formulations. | Potential for hemolysis and other toxicities. |
| Alkoxy Alcohols | This compound (Hypothesized) | Potentially good balance of lipophilicity and hydrophilicity, controlled volatility. | Lack of safety and performance data. |
The tert-butoxy group in this compound may offer a unique balance of properties. It could act as a lipophilic moiety to enhance the solubility of poorly water-soluble drugs, while the hydroxyl group provides a degree of hydrophilicity and a site for potential hydrogen bonding interactions.
Logical Relationships in Structure-Activity
The structural features of this compound and its analogs directly influence their potential performance in drug development.
Caption: Structure-property-application relationships for this compound.
Conclusion and Future Directions
While direct experimental data on this compound is scarce, analysis of its structural analogs suggests it is a compound with potential utility in pharmaceutical sciences. Its predicted physicochemical properties, particularly its lipophilicity and potential as a solvent, warrant further investigation.
Future research should focus on the synthesis and characterization of this compound, followed by a systematic evaluation of its performance as a pharmaceutical excipient. Key studies should include solubility enhancement of model drugs, in vitro and in vivo toxicity assessments, and formulation stability studies. This foundational data will be crucial for determining the viability of this novel compound in drug development.
Safety Operating Guide
Proper Disposal of 1-tert-Butoxyoctan-2-ol: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of 1-tert-Butoxyoctan-2-ol, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a detailed, step-by-step guide for the proper disposal of this compound, a flammable liquid requiring specialized handling. Adherence to these procedures is essential to mitigate risks and ensure a safe laboratory environment.
Understanding the Chemical Profile
Assumed Properties of this compound:
| Property | Assumed Value/Characteristic | Implication for Disposal |
| Physical State | Liquid | Requires containment in sealed, appropriate containers. |
| Flammability | Combustible/Flammable Liquid | Must be kept away from ignition sources.[1] Requires disposal as flammable hazardous waste.[2] |
| Solubility | Likely miscible with organic solvents | Can be combined with other non-halogenated organic solvent waste. |
| Toxicity | Potential for irritation and other health effects | Requires use of personal protective equipment (PPE) during handling. |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as a flammable hazardous waste stream.[1][2] The following protocol outlines the necessary steps for its safe collection and disposal.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate PPE:
-
Safety Goggles or Face Shield: To protect from splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To protect skin and clothing.
2. Waste Collection:
-
Designated Waste Container: Use a clearly labeled, dedicated container for flammable liquid waste. The container should be made of a material compatible with organic solvents and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled "Hazardous Waste," "Flammable Liquid," and list the full chemical name: "this compound." If mixed with other solvents, list all components.
-
Segregation: Do not mix this compound with incompatible waste streams, such as strong acids, bases, or oxidizers. It can generally be combined with other non-halogenated organic solvent waste.
3. Storage of Waste:
-
Ventilation: Store the sealed waste container in a well-ventilated area, such as a designated chemical waste storage cabinet or a fume hood.[1]
-
Ignition Sources: Keep the waste container away from all sources of ignition, including open flames, sparks, and hot surfaces.[1]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of any potential leaks.
4. Final Disposal:
-
Licensed Waste Hauler: The disposal of the collected hazardous waste must be carried out by a licensed and certified hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) office will have established procedures and contracts for this service.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This document provides general guidance based on the assumed properties of this compound. Always consult your institution's specific safety protocols and Environmental Health and Safety (EHS) department for definitive procedures and to ensure compliance with all local, state, and federal regulations.
References
Personal protective equipment for handling 1-tert-Butoxyoctan-2-ol
This guide provides crucial safety and logistical information for the handling and disposal of 1-tert-Butoxyoctan-2-ol, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar alkoxy alcohols and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment (PPE) strategy is essential to minimize exposure and ensure personal safety. The recommended PPE is detailed below and should be used consistently in all operations involving this chemical.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment |
| Eye and Face | Chemical safety goggles or a full-face shield.[1][2][3] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene).[2][3] |
| Body | A lab coat or chemical-resistant apron. For larger quantities or in case of splashes, chemical-resistant coveralls are recommended.[2][3] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or for high-concentration aerosols, use a NIOSH-approved respirator.[1][2][3] |
Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and maintain the integrity of the chemical.
Operational Plan:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest safety shower and eyewash station.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Dispensing: When transferring the chemical, use appropriate tools such as a pipette or a funnel to avoid spills. Grounding equipment may be necessary to prevent static discharge if the chemical is flammable.[1][4]
-
Heating: If heating is required, use a water bath or a heating mantle. Avoid open flames.[1][4]
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[4]
Disposal Plan
Chemical waste must be disposed of in accordance with institutional, local, state, and federal regulations.
Step-by-Step Disposal Guidance:
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed waste container. Do not mix with incompatible waste streams.
-
Labeling: Clearly label the waste container with the chemical name and any associated hazards.
-
Storage of Waste: Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste. Provide them with accurate information about the waste contents.
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5] Ventilate the area and clean the spill site thoroughly. For large spills, evacuate the area and contact EHS immediately.[5]
Experimental Workflow
The following diagram illustrates a logical workflow for experiments involving this compound, from preparation to post-experiment cleanup.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
